H-Asp(OtBu)-OMe.HCl
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYKWYAIJZEDNG-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553478 | |
| Record name | 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2673-19-0 | |
| Record name | 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to H-Asp(OtBu)-OMe.HCl: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and applications of L-Aspartic acid β-tert-butyl ester α-methyl ester hydrochloride, commonly referred to as H-Asp(OtBu)-OMe.HCl. This document is intended to be a valuable resource for professionals in the fields of chemical research, drug discovery, and development, offering detailed information on its physicochemical characteristics and its primary application as a building block in peptide synthesis.
Core Chemical Properties
This compound is a protected amino acid derivative that serves as a crucial component in the stepwise construction of peptide chains. The tert-butyl ester protection on the side chain and the methyl ester on the C-terminus prevent unwanted side reactions during peptide coupling, ensuring the specific formation of the desired peptide sequence.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈ClNO₄ | [1][2] |
| Molecular Weight | 239.70 g/mol | [1] |
| CAS Number | 2673-19-0 | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 170-175 °C | |
| Purity | ≥95% |
Solubility Profile
The solubility of this compound is a critical factor for its use in solution-phase and solid-phase peptide synthesis. Detailed solubility information is provided in Table 2.
| Solvent | Solubility | Notes | Reference(s) |
| DMSO | 100 mg/mL (417.19 mM) | May require sonication for complete dissolution. | |
| Water | Soluble | - | |
| Chloroform | Soluble | - | |
| Dichloromethane | Soluble | - | |
| Ethyl Acetate | Soluble | - | |
| Acetone | Soluble | - |
Stability and Storage
Proper storage is vital to maintain the integrity of this compound. The recommended storage conditions are outlined in Table 3.
| Condition | Duration | Notes | Reference(s) |
| 4°C (sealed) | Long-term | Store away from moisture. | |
| -20°C (in solvent) | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| -80°C (in solvent) | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Application in Peptide Synthesis
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS), typically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The tert-butyl group is a stable protecting group for the carboxylic acid side chain of aspartic acid, which can be removed under acidic conditions, commonly with trifluoroacetic acid (TFA), during the final cleavage step.
General Experimental Workflow
The following diagram illustrates the typical workflow for incorporating an Asp(OtBu) residue into a peptide chain on a solid support using the corresponding Fmoc-protected amino acid, Fmoc-Asp(OtBu)-OH, which is the direct precursor for the in-situ use of this compound in automated synthesis.
Detailed Experimental Protocol: Coupling of Fmoc-Asp(OtBu)-OH
This protocol outlines the manual coupling step for incorporating Fmoc-Asp(OtBu)-OH, the N-protected form of the title compound's core structure, onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., DIEA, Collidine) (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel for SPPS
Procedure:
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH and the coupling reagent (e.g., HCTU or HATU) in DMF.
-
Add the base (e.g., DIPEA or Collidine) to the amino acid solution and mix thoroughly.
-
Allow the activation to proceed for a few minutes.
-
-
Coupling to Resin:
-
Add the activated amino acid solution to the reaction vessel containing the swelled and Fmoc-deprotected resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling. The reaction progress can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times) to remove any unreacted reagents and byproducts.
-
This cycle of deprotection, coupling, and washing is repeated with the subsequent amino acids in the desired sequence.
Signaling Pathways and Biological Activity
This compound is a synthetic amino acid derivative used exclusively as a chemical building block. There is currently no scientific literature to suggest that this compound has any direct biological activity or is involved in any cellular signaling pathways. Its utility lies in its role as a precursor for the synthesis of biologically active peptides.
Conclusion
This compound is a well-characterized and essential building block for the synthesis of peptides containing aspartic acid. Its protecting groups are strategically chosen to be stable during peptide chain elongation while allowing for efficient removal during the final cleavage step. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to effectively utilize this compound in their peptide synthesis endeavors.
References
A Technical Guide to H-Asp(OtBu)-OMe.HCl (CAS 2673-19-0): A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
H-Asp(OtBu)-OMe.HCl, with the CAS number 2673-19-0, is a protected amino acid derivative of L-aspartic acid. It serves as a crucial building block in peptide synthesis, a fundamental process in drug discovery and development, particularly for creating peptide-based therapeutics. This technical guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use.
Core Chemical and Physical Properties
This compound, chemically known as L-Aspartic acid β-tert-butyl ester α-methyl ester hydrochloride, is a white to off-white crystalline powder.[1][2] Its structure features two key protecting groups: a tert-butyl (OtBu) ester on the side chain (β-carboxyl group) and a methyl ester (OMe) on the α-carboxyl group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.[1] The hydrochloride salt form enhances its stability and handling.
A summary of its key quantitative data is presented in Table 1.
| Property | Value | References |
| CAS Number | 2673-19-0 | [1][3] |
| Molecular Formula | C₉H₁₈ClNO₄ | |
| Molecular Weight | 239.70 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥95% - ≥97% | |
| Melting Point | 170 to 175°C | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |
| Storage | 4°C, sealed storage, away from moisture. |
Role in Peptide Synthesis and Drug Development
This compound is primarily utilized in solution-phase peptide synthesis. The strategic placement of the tert-butyl and methyl ester protecting groups allows for selective deprotection and peptide bond formation. The tert-butyl group is labile under acidic conditions, while the methyl ester can be removed by saponification. This differential stability is a cornerstone of its utility in the controlled, stepwise assembly of peptide chains.
Its application extends to the synthesis of various bioactive peptides, including analogues of Neuropeptide Y (NPY) and Glucagon-Like Peptide-1 (GLP-1), which are significant targets in drug development for metabolic disorders, neurological conditions, and cancer. For instance, derivatives of aspartic acid are integral to the structure and function of GLP-1 receptor agonists used in the treatment of type 2 diabetes.
A critical challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, an undesired cyclic side product that can lead to impurities and reduced yield. The use of the sterically hindering tert-butyl protecting group on the side chain of this compound helps to minimize this side reaction.
Experimental Protocols
While specific protocols are highly dependent on the target peptide sequence, the following sections provide detailed methodologies for the key steps involving this compound in peptide synthesis.
Solution-Phase Peptide Coupling
This protocol outlines the coupling of an N-terminally protected amino acid to this compound.
Materials:
-
N-protected amino acid (e.g., Boc-Phe-OH)
-
This compound
-
Coupling agent (e.g., DCC, EDC.HCl)
-
Coupling additive (e.g., HOBt)
-
Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add NMM (1.1 equivalents) and stir the solution at 0°C for 15 minutes to neutralize the hydrochloride salt.
-
In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the N-protected amino acid solution to 0°C and add the coupling agent, DCC (1.1 equivalents).
-
Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the mixture to remove the DCU and add the filtrate to the neutralized H-Asp(OtBu)-OMe solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 5% NaHCO₃ solution and saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude dipeptide by column chromatography on silica gel.
Deprotection of the Methyl Ester (Saponification)
This protocol describes the removal of the α-methyl ester to allow for further C-terminal elongation of the peptide chain.
Materials:
-
Peptide-Asp(OtBu)-OMe
-
Lithium hydroxide (LiOH)
-
Solvent mixture (e.g., Tetrahydrofuran (THF)/Water)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the peptide-Asp(OtBu)-OMe (1.0 equivalent) in a mixture of THF and water.
-
Add LiOH (1.5 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to a pH of ~3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the peptide with a free α-carboxyl group.
Visualization of Experimental Workflow and Signaling Pathway
Diagrams created using Graphviz provide a clear visual representation of complex processes.
References
An In-depth Technical Guide to H-Asp(OtBu)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Aspartic acid β-tert-butyl ester α-methyl ester hydrochloride, commonly abbreviated as H-Asp(OtBu)-OMe.HCl. It is a widely used derivative of L-aspartic acid in synthetic peptide chemistry. The strategic placement of protecting groups—a tert-butyl (OtBu) ester on the side-chain carboxyl group and a methyl ester (OMe) on the α-carboxyl group—makes it a valuable building block for the synthesis of complex peptides and peptidomimetics.
Chemical Structure and Properties
This compound is the hydrochloride salt of an aspartic acid derivative where the two carboxylic acid functional groups are orthogonally protected. The tert-butyl ester is labile to strong acids (e.g., trifluoroacetic acid), while the methyl ester is typically removed by saponification. The free primary amine, present as a hydrochloride salt, serves as a nucleophile for peptide bond formation.
Chemical Structure:
Physicochemical and Quantitative Data
The key properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Citations |
| CAS Number | 2673-19-0 | [1] |
| Molecular Formula | C₉H₁₈ClNO₄ | [1] |
| Molecular Weight | 239.70 g/mol | [1] |
| IUPAC Name | 4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate;hydrochloride | [2] |
| Canonical SMILES | COC(=O)--INVALID-LINK--CC(=O)OC(C)(C)C.Cl | [2] |
| Appearance | White to off-white solid powder | |
| Melting Point | 167-175 °C (decomposes) | |
| Solubility | Soluble in DMSO, Dichloromethane, Chloroform, Ethyl Acetate | |
| Storage | 2-8°C, sealed, away from moisture |
Role in Peptide Synthesis
This compound is primarily utilized in solution-phase peptide synthesis (SPPSy) . In this methodology, peptide chains are elongated in a homogenous solution. The free α-amino group of this compound allows it to act as the C-terminal starting residue, to which an N-terminally protected amino acid is coupled.
It is less commonly used as a starting material in solid-phase peptide synthesis (SPPS) because the α-amino group is not protected. However, the corresponding N-protected derivative, such as Fmoc-Asp(OtBu)-OMe, is a staple in SPPS workflows. The principles of SPPS are crucial for understanding the context in which such protected amino acids are used.
Experimental Protocols
The following protocols provide detailed methodologies for typical applications involving protected aspartic acid derivatives.
This protocol details the coupling of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) to this compound to form a dipeptide. This is a foundational step in solution-phase synthesis.
Materials:
-
This compound
-
Fmoc-Ala-OH (or another N-protected amino acid)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Neutralization: Dissolve this compound (1.2 equivalents) in anhydrous DCM. Add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature to obtain the free amine.
-
Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the Fmoc-Ala-OH solution. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.
-
Coupling: Filter the DCU precipitate and add the filtrate (containing the activated Fmoc-Ala-OBt ester) to the neutralized H-Asp(OtBu)-OMe solution from step 1.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide product by silica gel column chromatography to yield the pure Fmoc-Ala-Asp(OtBu)-OMe.
While this compound itself is not the direct input for chain elongation in SPPS, its N-protected counterpart, Fmoc-Asp(OtBu)-OH, is. The following protocol and diagram describe the general Fmoc-based SPPS cycle, which is the context for using such derivatives.
Materials:
-
Rink Amide or Wang resin (solid support)
-
Fmoc-protected amino acids (e.g., Fmoc-Asp(OtBu)-OH)
-
Coupling reagents: HBTU, HATU, or DIC/HOBt
-
Base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (DIPEA, 6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A yellow result is negative; a dark blue result is positive, indicating incomplete coupling.
-
Chain Elongation: Repeat steps 2-6 for each amino acid in the desired peptide sequence.
-
Final Cleavage & Deprotection: After the final amino acid is coupled and its Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (like OtBu).
-
Precipitation & Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and purify by reverse-phase HPLC.
Visualized Workflows
The following diagrams, generated using DOT language, illustrate the key chemical processes involving protected amino acids.
Caption: Logical workflow for a solution-phase coupling reaction.
Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis.
References
Navigating the Solubility of H-Asp(OtBu)-OMe.HCl: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of H-Asp(OtBu)-OMe.HCl (L-Aspartic acid α-methyl ester β-tert-butyl ester hydrochloride), a critical reagent in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering a centralized resource for solubility data, experimental protocols, and logical workflows to streamline its application.
Core Solubility Profile
This compound, a derivative of aspartic acid, exhibits a range of solubilities across common laboratory solvents. Its physicochemical properties, including the presence of both polar (amine hydrochloride, methyl ester) and non-polar (tert-butyl ester) functional groups, dictate its behavior in different solvent systems.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Chemical Formula | Solubility | Molarity (at stated solubility) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[1][2] | 417.19 mM[1][2] | Ultrasonic treatment may be required. The use of newly opened, hygroscopic DMSO is recommended as water content can significantly impact solubility.[1] |
| Water | H₂O | Soluble | Not specified | - |
| Chloroform | CHCl₃ | Soluble | Not specified | - |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not specified | - |
| Ethyl Acetate | C₄H₈O₂ | Soluble | Not specified | - |
| Acetone | C₃H₆O | Soluble | Not specified | - |
It is important to note that protected amino acids, such as this compound, are generally sparingly soluble in water, while their solubility in organic solvents is typically high. The solubility of amino acids is influenced by the presence of hydrophilic and hydrophobic groups, with an increase in hydrophobic character generally leading to decreased solubility in aqueous solutions. For peptide synthesis, highly polar solvents like DMF and DMSO are often employed to dissolve protected amino acids and peptides, especially in cases where aggregation and low solubility are concerns.
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the public domain, a generalized and widely accepted methodology can be employed. The following protocol outlines a standard procedure for determining the solubility of a solid compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) (e.g., DMSO, Water, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the supernatant, which represents the saturation solubility of the compound in that solvent at the specified temperature.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound, from initial screening to quantitative determination.
Caption: Logical workflow for solubility assessment.
Application in Peptide Synthesis
This compound is a valuable building block in peptide synthesis. The tert-butyl protecting group on the side chain and the methyl ester on the C-terminus prevent unwanted side reactions during peptide coupling. Its high solubility in organic solvents like DMSO and DMF is advantageous for both solid-phase and solution-phase peptide synthesis, facilitating efficient coupling reactions.
The following diagram outlines a simplified workflow for the incorporation of this compound into a growing peptide chain.
Caption: Workflow for using this compound in peptide synthesis.
References
Technical Guide: Physicochemical Properties of H-Asp(OtBu)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties, specifically the melting point and appearance, of L-Aspartic acid β-tert-butyl ester α-methyl ester hydrochloride (H-Asp(OtBu)-OMe.HCl). This document includes quantitative data, experimental protocols for determination, and a logical workflow for analysis.
Physicochemical Data
The appearance and melting point of this compound are key indicators of its purity and identity. The data compiled from various sources are summarized below.
| Parameter | Value | Source(s) |
| Appearance | White to off-white solid/powder.[1][2] | [1][2][3] |
| Colorless solid. | ||
| Melting Point | 167 °C (with decomposition). |
Experimental Protocols
The following are detailed methodologies for determining the appearance and melting point of a solid chemical compound like this compound.
Objective: To visually inspect and record the physical form, color, and general characteristics of the substance.
Materials:
-
Spatula
-
Clean, dry watch glass or vial
-
Well-lit inspection area with a white and black background
-
Powder-free gloves
Procedure:
-
Ensure the inspection area is clean and well-illuminated.
-
Place a small, representative sample of this compound onto a clean watch glass or into a clear vial.
-
Visually examine the sample against both a white and a black background to accurately assess its color and identify any potential impurities.
-
Record observations regarding the substance's physical state (e.g., crystalline, powder, amorphous solid), color (e.g., white, off-white, colorless), and any other notable characteristics such as texture.
Objective: To determine the temperature range over which the solid substance transitions to a liquid state. This is a crucial measure of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar device)
-
Glass capillary tubes (one end sealed)
-
Sample of this compound, finely powdered and completely dry
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Place a small amount of this compound on a clean, dry surface. If the sample consists of coarse crystals, gently grind it to a fine powder using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample until a small amount of the solid is in the tube.
-
Invert the tube and tap it gently on a hard surface, or drop it through a long narrow tube, to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known (around 167°C), set the apparatus to heat rapidly to about 15-20°C below this temperature.
-
Once the temperature is near the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.
-
Observe the sample closely through the magnified viewfinder.
-
Record the temperature at which the first drop of liquid is observed. This is the beginning of the melting range.
-
Continue to observe and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.
-
For a substance that decomposes, note the temperature at which decomposition (e.g., charring, gas evolution) begins.
-
Workflow for Physical Characterization
The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like this compound.
References
Spectroscopic and Methodological Guide to H-Asp(OtBu)-OMe.HCl for Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for L-Aspartic acid α-methyl ester β-tert-butyl ester hydrochloride (H-Asp(OtBu)-OMe.HCl), a key building block in peptide synthesis and drug development. Due to the limited availability of directly published NMR spectra for this specific salt, this document presents data for a closely related, N-protected analogue, N-Benzyloxycarbonyl-L-aspartic acid-1-benzyl ester-4-tert-butyl ester, and provides an estimated interpretation for this compound. This guide also details the experimental protocols for acquiring such data.
Representative NMR Data of a Structurally Similar Analog
The following tables summarize the ¹H and ¹³C NMR data for N-Benzyloxycarbonyl-L-aspartic acid-1-benzyl ester-4-tert-butyl ester, which serves as a proxy for understanding the core structure of this compound.
Table 1: ¹H NMR Spectral Data of N-Benzyloxycarbonyl-L-aspartic acid-1-benzyl ester-4-tert-butyl ester (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1.38 | s | -C(CH₃)₃ (tert-Butyl) |
| 2.75 | dd | β-CH₂ |
| 2.96 | dd | β-CH₂ |
| 4.63 | ddd | α-CH |
| 5.12 | s | -CH₂-Ph (Benzyl ester) |
| 5.15 | d | -CH₂-Ph (Cbz group) |
| 5.22 | d | -CH₂-Ph (Cbz group) |
| 5.77 | d | NH |
| 7.29-7.40 | m | Aromatic protons |
Table 2: ¹³C NMR Spectral Data of N-Benzyloxycarbonyl-L-aspartic acid-1-benzyl ester-4-tert-butyl ester (75 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 27.88 | -C(CH₃)₃ (tert-Butyl) |
| 37.66 | β-CH₂ |
| 50.56 | α-CH |
| 66.97 | -CH₂-Ph (Benzyl ester) |
| 67.30 | -CH₂-Ph (Cbz group) |
| 81.71 | -C(CH₃)₃ (tert-Butyl) |
| 127.98-136.14 | Aromatic carbons |
| 155.93 | C=O (Urethane) |
| 169.79 | C=O (tert-Butyl ester) |
| 170.70 | C=O (Benzyl ester) |
Estimated NMR Data for this compound
Based on the data from the analogue and known chemical shift principles, the following tables provide an estimation of the ¹H and ¹³C NMR data for this compound in a common NMR solvent like DMSO-d₆. The primary differences arise from the replacement of the Cbz and benzyl protecting groups with a proton (forming the hydrochloride salt) and a methyl group, respectively.
Table 3: Estimated ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1.40 | s | -C(CH₃)₃ (tert-Butyl) |
| 2.80-3.00 | m | β-CH₂ |
| 3.70 | s | -OCH₃ (Methyl ester) |
| 4.10-4.20 | m | α-CH |
| 8.50-9.00 | br s | -NH₃⁺ |
Table 4: Estimated ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 27.5 | -C(CH₃)₃ (tert-Butyl) |
| 35.0 | β-CH₂ |
| 50.0 | α-CH |
| 52.5 | -OCH₃ (Methyl ester) |
| 81.0 | -C(CH₃)₃ (tert-Butyl) |
| 169.0 | C=O (tert-Butyl ester) |
| 171.0 | C=O (Methyl ester) |
Experimental Protocols for NMR Data Acquisition
The following are detailed methodologies for obtaining high-quality ¹H and ¹³C NMR spectra for amino acid derivatives like this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic molecules, including hydrochloride salts. Other potential solvents include deuterium oxide (D₂O) or methanol-d₄.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to dissolve the sample completely. If necessary, gentle heating or sonication can be applied to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is visible, it is advisable to filter the solution through a small plug of glass wool in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample's identity.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Locking: Insert the sample into the NMR spectrometer. The instrument's probe should be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the deuterium signal of the solvent should be used to lock the magnetic field.
-
Shimming: The magnetic field homogeneity should be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate for most organic molecules.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence is standard to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.
-
Spectral Width: A spectral width of around 200-220 ppm is typical for ¹³C NMR.
-
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated. For DMSO-d₆, the residual solvent peak is typically referenced to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.
-
Integration (for ¹H NMR): The relative areas under the peaks are integrated to determine the proton ratios.
-
Peak Picking: The precise chemical shifts of the peaks are identified and recorded.
Workflow Visualization
The following diagram illustrates the general workflow for the NMR analysis of a compound such as this compound.
Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.
H-Asp(OtBu)-OMe.HCl: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for H-Asp(OtBu)-OMe.HCl (L-Aspartic acid α-methyl ester β-tert-butyl ester hydrochloride), a common reagent in peptide synthesis and other areas of chemical research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental work.
Chemical and Physical Properties
This compound is a derivative of L-aspartic acid where the side chain carboxylic acid is protected as a tert-butyl ester and the alpha-carboxylic acid is protected as a methyl ester. This protection scheme is common in solid-phase peptide synthesis (SPPS).
| Property | Data |
| CAS Number | 2673-19-0 |
| Molecular Formula | C₉H₁₈ClNO₄ |
| Molecular Weight | 239.70 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 170-175 °C |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Hazard Identification and GHS Classification
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Data
Specific quantitative toxicity data for this compound is not available. The data for the parent compound, L-aspartic acid, is provided for reference. It is important to note that the toxicological properties of the derivative may differ.
| Substance | Test Type | Species | Route | Value |
| L-Aspartic Acid | LD50 | Rat | Oral | > 5,000 mg/kg |
| L-Aspartic Acid | LD50 | Rabbit | Dermal | > 5,000 mg/kg |
At very high concentrations, aspartate can act as an excitotoxin, leading to neuronal damage through overstimulation of NMDA receptors.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be appropriate for larger quantities or when there is a risk of splashing. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. Ensure gloves are inspected prior to use and removed correctly. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator should be used if exposure limits are exceeded. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. |
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Storage and Disposal
Proper storage and disposal are essential for safety and to maintain the quality of the reagent.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are typically 4°C for short-term and -20°C for long-term storage, away from moisture.
-
Disposal: Dispose of waste in accordance with local,
A Technical Guide to H-Asp(OtBu)-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the procurement and utilization of H-Asp(OtBu)-OMe.HCl (L-Aspartic acid α-methyl ester β-tert-butyl ester hydrochloride), a critical building block in modern peptide synthesis. This document outlines key suppliers, purchasing details, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), with a focus on mitigating common side reactions.
Supplier and Purchasing Information
The selection of a reliable supplier for amino acid derivatives is paramount to ensure the quality and reproducibility of peptide synthesis. This compound is available from a range of chemical suppliers, with purity levels typically exceeding 97%. The table below summarizes purchasing information from several prominent vendors. Prices are subject to change and may vary based on institutional agreements and bulk orders.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD, Approx.) |
| MedChemExpress | HY-W018489 | ≥98.0% | 5 g, 10 g | $26 (5g) |
| APExBIO | B8224 | ≥98.0% | 25 g | $110 (25g) |
| RayBiotech | 331-22404-1 | >98% | 25 g | $146 (25g) |
| Aapptec | AHD114 | Not Specified | 1 g, 5 g | Inquire |
| Genprice | 804-HY-W018489-01 | Not Specified | 5 g | Inquire |
| Fluorochem | F076547 | >95% | 1 g, 5 g, 10 g, 25 g | $7 (1g), $19 (5g), $35 (10g), $67 (25g) |
| GlpBio | GA10259 | Not Specified | 10 g, 25 g | $25 (10g) |
Experimental Protocols
This compound is primarily utilized as a protected amino acid in Fmoc-based solid-phase peptide synthesis (SPPS). The following protocols provide a detailed methodology for its incorporation into a growing peptide chain using an automated peptide synthesizer.
Protocol 1: Automated Fmoc Solid-Phase Peptide Synthesis (SPPS) - Coupling Cycle
This protocol outlines a standard coupling cycle on an automated peptide synthesizer.
Materials:
-
This compound
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: The resin is swelled in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed by treating the resin with 20% piperidine in DMF. This is typically a two-stage process programmed into the synthesizer (e.g., a short initial treatment followed by a longer one).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vial, the Fmoc-protected amino acid (in this case, a standard Fmoc-Asp(OtBu)-OH would be used for chain elongation, this compound is more relevant for solution-phase or fragment condensation) is pre-activated. For a 0.1 mmol synthesis scale, 4-5 equivalents of the amino acid are dissolved in DMF with 4-5 equivalents of HBTU/HATU and 8-10 equivalents of DIPEA. The solution is allowed to react for 1-2 minutes.
-
Coupling: The activated amino acid solution is transferred to the reaction vessel containing the deprotected resin. The coupling reaction is typically allowed to proceed for 30-60 minutes. Microwave-assisted synthesizers can significantly shorten this time.
-
Washing: The resin is washed extensively with DMF to remove unreacted reagents and byproducts.
-
Cycle Repetition: These steps (deprotection, washing, activation, coupling, washing) are repeated for each amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS) and water. A common cleavage cocktail is "Reagent K" for peptides with sensitive residues.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: The synthesized peptide-resin is washed with DCM and dried under a stream of nitrogen.
-
Cleavage Cocktail Preparation: A cleavage cocktail is freshly prepared in a fume hood. A standard cocktail consists of 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing tryptophan or methionine, a more complex cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) is recommended to prevent side reactions.
-
Cleavage Reaction: The cleavage cocktail is added to the dried peptide-resin and the mixture is gently agitated at room temperature for 2-4 hours.
-
Peptide Precipitation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is precipitated by adding the TFA solution to a large volume of cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Diagram 1: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow
This diagram illustrates the cyclical nature of automated solid-phase peptide synthesis.
H-Asp(OtBu)-OMe.HCl: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
H-Asp(OtBu)-OMe.HCl, also known as L-Aspartic acid β-tert-butyl α-methyl ester hydrochloride, is a pivotal building block in synthetic peptide chemistry. Its unique dual-protection scheme, with a tert-butyl (OtBu) group on the side-chain carboxyl function and a methyl ester (OMe) on the α-carboxyl group, offers strategic advantages, particularly in solution-phase peptide synthesis and fragment condensation strategies. This guide provides an in-depth analysis of its applications, experimental protocols, and the critical considerations for its use in research.
Core Applications in Peptide Synthesis
This compound serves as a protected derivative of L-aspartic acid, a common amino acid in naturally occurring peptides and proteins. The protecting groups are essential to prevent unwanted side reactions during the formation of peptide bonds. The primary application of this compound lies in its utility for orthogonal protection strategies. This allows for the selective deprotection of either the C-terminus (α-carboxyl) or the side-chain (β-carboxyl) at different stages of a synthesis, enabling the construction of complex peptide architectures.
The principal research applications include:
-
Solution-Phase Peptide Synthesis: this compound is particularly well-suited for the synthesis of peptides in solution. In this approach, protected amino acids or peptide fragments are coupled in a homogenous solution, followed by purification of the intermediate product at each step.
-
Peptide Fragment Condensation: This is a powerful strategy for the synthesis of long peptides and small proteins. Protected peptide fragments are synthesized separately, often via solid-phase peptide synthesis (SPPS), and then coupled together in solution. This compound can be incorporated into a fragment where the C-terminal methyl ester can be selectively removed to allow for coupling with another fragment.
-
Synthesis of Peptides with Modified C-termini: The methyl ester can be hydrolyzed to the free carboxylic acid or converted to other functional groups, providing a route to C-terminally modified peptides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2673-19-0 | [1][2] |
| Molecular Formula | C₉H₁₈ClNO₄ | [1][2] |
| Molecular Weight | 239.7 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 167 °C (decomposes) | |
| Solubility | Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Storage Conditions | 2-8°C, sealed storage, away from moisture |
Experimental Protocols
Solution-Phase Peptide Coupling
This protocol describes the coupling of this compound to an N-terminally protected amino acid, for example, Boc-Ala-OH.
Materials:
-
This compound
-
Boc-Ala-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Activation of the Carboxyl Component: In a separate flask, dissolve Boc-Ala-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: Add DCC (1.1 equivalents) to the solution of Boc-Ala-OH and HOBt. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Addition of the Amine Component: Add the neutralized H-Asp(OtBu)-OMe solution to the activated carboxyl component mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-Ala-Asp(OtBu)-OMe.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Selective Saponification of the Methyl Ester
This protocol describes the selective hydrolysis of the C-terminal methyl ester in the presence of the acid-labile tert-butyl side-chain protecting group.
Materials:
-
Protected peptide methyl ester (e.g., Boc-Ala-Asp(OtBu)-OMe)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M aqueous hydrochloric acid (HCl) solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve the protected peptide methyl ester (1.0 equivalent) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Saponification: Add a solution of LiOH·H₂O (1.1-1.5 equivalents) in water to the peptide solution. Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the dropwise addition of 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the C-terminally deprotected peptide, Boc-Ala-Asp(OtBu)-OH.
-
The Challenge of Aspartimide Formation
A significant challenge associated with the use of Asp(OtBu) derivatives in peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), is the formation of a succinimide byproduct known as aspartimide. This side reaction is base-catalyzed and occurs when the backbone amide nitrogen attacks the side-chain ester, especially in sequences where aspartic acid is followed by a small amino acid like glycine, asparagine, or serine. Aspartimide formation can lead to racemization and the formation of β-aspartyl peptides, which are difficult to separate from the desired product.
Several strategies have been developed to mitigate aspartimide formation, including the use of bulkier side-chain protecting groups. The following table provides a quantitative comparison of the extent of aspartimide-related byproduct formation with different protecting groups in a model peptide sequence prone to this side reaction.
| Aspartic Acid Derivative | % Aspartimide-Related Byproducts | Reference |
| Fmoc-Asp(OtBu)-OH | High (can exceed 50% in problematic sequences) | |
| Fmoc-Asp(OMpe)-OH | Significantly reduced | |
| Fmoc-Asp(OEpe)-OH | Very low | |
| Fmoc-Asp(OPhp)-OH | Very low | |
| Fmoc-Asp(OBno)-OH | Nearly undetectable |
Data is for the model peptide VKDGYI, which is highly susceptible to aspartimide formation.
Visualizing Workflows and Mechanisms
Solution-Phase Fragment Condensation Workflow
The following diagram illustrates a typical workflow for the synthesis of a larger peptide via the condensation of two fragments in solution, a strategy for which this compound is well-suited.
Caption: Workflow for solution-phase peptide synthesis via fragment condensation.
Mechanism of Aspartimide Formation
The diagram below illustrates the base-catalyzed mechanism of aspartimide formation from an Asp(OtBu) residue during peptide synthesis.
Caption: Mechanism of aspartimide formation from an Asp(OtBu) residue.
Conclusion
This compound is a valuable and versatile tool in the arsenal of the peptide chemist. Its orthogonal protecting groups enable sophisticated synthetic strategies, particularly for the construction of large and complex peptides through fragment condensation. However, researchers must be acutely aware of the potential for aspartimide formation and select their synthetic route and protecting group strategy accordingly. For sequences known to be susceptible to this side reaction, the use of alternative, bulkier side-chain protecting groups is strongly recommended. With careful planning and execution, this compound can be effectively employed to achieve challenging synthetic targets in peptide research and drug development.
References
Methodological & Application
Application Notes and Protocols for H-Asp(OtBu)-OMe.HCl in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Asp(OtBu)-OMe.HCl, or L-Aspartic acid α-methyl ester β-tert-butyl ester hydrochloride, is a derivative of aspartic acid.[1][2][3] In the context of solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry, the key functional component is the β-tert-butyl ester (OtBu) protected aspartic acid. While this compound itself is not directly used for chain elongation in Fmoc-SPPS (which requires a free carboxylic acid and a temporary N-terminal protecting group like Fmoc), it serves as a precursor or building block in synthetic organic chemistry. The standard reagent for incorporating an Asp(OtBu) residue into a peptide chain during Fmoc-SPPS is Fmoc-Asp(OtBu)-OH .
These notes will focus on the application of the Asp(OtBu) moiety in Fmoc-SPPS, addressing its utility, associated challenges, and protocols for its use.
Application Notes: The Role and Challenges of Asp(OtBu) in SPPS
The tert-butyl (tBu) group is a widely used acid-labile side-chain protecting group for aspartic acid in Fmoc-SPPS. Its primary function is to mask the β-carboxyl group during peptide chain assembly, preventing it from participating in unwanted side reactions. The OtBu group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) but is readily cleaved under acidic conditions during the final cleavage of the peptide from the resin (e.g., using trifluoroacetic acid, TFA).[4]
The Aspartimide Problem
A significant and notorious side reaction associated with Asp(OtBu) residues is the formation of aspartimide.[5] This occurs when the peptide backbone nitrogen atom cyclizes onto the side-chain carbonyl group of the aspartic acid residue, particularly under the basic conditions of Fmoc deprotection. This side reaction is especially prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.
The formation of aspartimide is problematic for several reasons:
-
Chain Termination : It can lead to the termination of the peptide chain.
-
Formation of Byproducts : The aspartimide ring can be opened by nucleophiles (like piperidine or water) to form not only the desired α-aspartyl peptide but also β-aspartyl peptides.
-
Epimerization : The chiral center at the α-carbon of the aspartic acid residue is labile in the aspartimide intermediate, leading to racemization and the formation of D-aspartyl peptides.
-
Purification Challenges : The resulting byproducts, particularly the β-aspartyl and D-aspartyl peptides, often have very similar masses and chromatographic properties to the target peptide, making purification extremely difficult.
The propensity for aspartimide formation is influenced by several factors, including the peptide sequence, the duration of exposure to basic conditions for Fmoc removal, and temperature.
Strategies to Mitigate Aspartimide Formation
To address the challenges posed by aspartimide formation, several strategies have been developed:
-
Use of Bulkier Side-Chain Protecting Groups : Employing sterically bulkier protecting groups than OtBu can hinder the cyclization reaction. Examples include 3-methyl-pent-3-yl ester (OMpe) and 5-n-butyl-5-nonyl (OBno) groups, which have been shown to significantly reduce aspartimide formation compared to OtBu.
-
Modified Deprotection Conditions : While standard conditions involve 20% piperidine in DMF, modifications such as using less basic deprotection cocktails or reducing the exposure time can help minimize the side reaction. However, this may lead to incomplete Fmoc removal.
-
Backbone Protection : Protecting the amide nitrogen of the residue following the aspartic acid with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent the initial cyclization step.
Quantitative Data: Comparison of Aspartate Protecting Groups
The following table summarizes data from studies comparing the effectiveness of different side-chain protecting groups in suppressing aspartimide formation in a model peptide (VKDXYI). The data represents the percentage of the target peptide remaining after extended treatment with 20% piperidine in DMF, simulating numerous deprotection cycles.
| Peptide Sequence (VKDXYI) | Protecting Group | % Target Peptide Remaining | % D-Asp Isomer | Reference |
| X = G | Asp(OtBu) | 57.0 | 18.0 | |
| Asp(OMpe) | 88.0 | 4.8 | ||
| Asp(OBno) | 90.5 | 0.9 | ||
| X = N | Asp(OtBu) | 68.0 | 17.0 | |
| Asp(OMpe) | 97.0 | 2.1 | ||
| Asp(OBno) | 99.4 | 0.5 | ||
| X = R | Asp(OtBu) | 90.0 | 7.0 | |
| Asp(OMpe) | 98.0 | 1.1 | ||
| Asp(OBno) | 99.5 | 0.4 |
Data is derived from experiments involving treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
Experimental Protocols
This section provides a general protocol for the incorporation of an Fmoc-Asp(OtBu)-OH residue during standard solid-phase peptide synthesis.
1. Materials and Reagents
-
Fmoc-Asp(OtBu)-OH
-
SPPS Resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling Reagents: HCTU, HATU, or DIC/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
-
Cold Diethyl Ether
2. Protocol for a Single Coupling Cycle
This protocol assumes a standard Fmoc-SPPS workflow.
Step 2.1: Fmoc Deprotection
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for 10-15 minutes, then drain.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
Step 2.2: Amino Acid Activation and Coupling
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or the temperature slightly increased.
-
Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
Step 2.3: Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times) and then again with DMF (3 times) to prepare for the next deprotection step.
3. Cleavage and Deprotection
-
After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The exact composition will depend on the other amino acids present in the sequence.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the OtBu side-chain protecting group.
-
Filter the resin and collect the TFA filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Visualizations
Caption: Pathway of aspartimide formation during Fmoc-SPPS.
Caption: General workflow for a single cycle in Fmoc-SPPS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. glpbio.com [glpbio.com]
- 4. peptide.com [peptide.com]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Asp(OtBu)-OMe.HCl in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Asp(OtBu)-OMe.HCl, or L-Aspartic acid α-methyl ester β-tert-butyl ester hydrochloride, is a key building block in solution-phase peptide synthesis (SPPS). Its strategic use of orthogonal protecting groups—a methyl ester at the α-carboxyl group and a tert-butyl ester at the β-carboxyl group of the side chain—offers chemists precise control over peptide chain elongation. The tert-butyl group provides robust protection under standard coupling conditions and can be selectively removed with mild acids, making it an invaluable tool for the synthesis of complex peptides and peptidomimetics in the pharmaceutical and biotechnology industries.
These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of a model dipeptide, highlighting common coupling methodologies and purification strategies.
Data Presentation
Table 1: Reagents for Dipeptide Synthesis (Boc-Phe-Asp(OtBu)-OMe)
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| Boc-Phe-OH | 265.32 | 1.0 | 1.0 |
| This compound | 239.70 | 1.1 | 1.1 |
| EDC.HCl | 191.70 | 1.2 | 1.2 |
| HOBt | 135.13 | 1.2 | 1.2 |
| DIPEA | 129.24 | 2.2 | 2.2 |
| Dichloromethane (DCM) | - | - | - |
| Ethyl Acetate (EtOAc) | - | - | - |
| 1 M HCl | - | - | - |
| Saturated NaHCO₃ | - | - | - |
| Brine | - | - | - |
Table 2: Comparative Yields of Dipeptide Synthesis
| Coupling Method | N-Protected Amino Acid | C-Terminal Amino Acid Ester | Yield (%) | Purity (%) | Reference |
| EDC/HOBt | Boc-Phe-OH | This compound | 70-90% (typical) | >95% (after chromatography) | [1][2] |
| HBTU/DIPEA | Boc-Phe-OH | This compound | >90% (typical) | >98% (after chromatography) | [1][3] |
| TiCl₄/Pyridine | Boc-Asp(OtBu)-OH | H-Phe-OMe | High | High | [4] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Dipeptide Synthesis: Boc-Phe-Asp(OtBu)-OMe
This protocol details the synthesis of the dipeptide Boc-Phe-Asp(OtBu)-OMe using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.
1. Preparation of H-Asp(OtBu)-OMe Free Base: a. In a round-bottom flask, suspend this compound (1.1 eq) in anhydrous dichloromethane (DCM). b. Cool the suspension to 0 °C in an ice bath. c. Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the hydrochloride salt. d. Stir the mixture at 0 °C for 15-20 minutes. The solution should become clear.
2. Peptide Coupling Reaction: a. In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. b. Cool this solution to 0 °C in an ice bath. c. Add the prepared solution of H-Asp(OtBu)-OMe free base from step 1 to the Boc-Phe-OH and HOBt mixture. d. Slowly add EDC.HCl (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product. d. Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Boc-Phe-Asp(OtBu)-OMe.
Protocol 2: Deprotection of the Tert-Butyl (OtBu) Group
This protocol describes the removal of the tert-butyl protecting group from the aspartic acid side chain using trifluoroacetic acid (TFA).
1. Deprotection Reaction: a. Dissolve the Boc-protected peptide (e.g., Boc-Phe-Asp(OtBu)-OMe) in a solution of 25-50% TFA in DCM (v/v). b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the deprotection by TLC.
2. Work-up: a. Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure. b. The resulting amine salt can often be used directly in the next coupling step after neutralization with a base like DIPEA.
Mandatory Visualization
Caption: Workflow for solution-phase dipeptide synthesis.
Caption: Reaction scheme for dipeptide synthesis.
References
Application Notes and Protocols for Coupling H-Asp(OtBu)-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the coupling of H-Asp(OtBu)-OMe.HCl, an important building block in peptide synthesis. The choice of coupling reagent is critical for achieving high yields and purity while minimizing side reactions, particularly aspartimide formation, which is a known challenge with aspartic acid derivatives. These guidelines offer a comparative overview of common coupling reagents and strategies to optimize the synthesis of peptides containing Asp(OtBu).
Introduction to Coupling this compound
This compound is a derivative of aspartic acid where the side chain carboxylic acid is protected as a tert-butyl (OtBu) ester and the C-terminus is a methyl ester. This protection scheme is common in both solution-phase and solid-phase peptide synthesis (SPPS). The primary challenge during the coupling of Asp(OtBu) residues is the base-catalyzed formation of an aspartimide intermediate, which can lead to racemization and the formation of β-peptide impurities.[1][2] The selection of an appropriate coupling reagent and reaction conditions is therefore paramount to suppress this side reaction.
Comparison of Common Coupling Reagents
Several classes of coupling reagents are available for peptide bond formation, each with its own advantages and disadvantages. The most commonly used reagents fall into two main categories: carbodiimides and onium salts (uronium/aminium and phosphonium salts).
Quantitative Data Summary
The following table summarizes typical performance characteristics of common coupling reagents for reactions involving Asp(OtBu) derivatives. The data is compiled from various studies and should be considered as a general guide. Actual results may vary depending on the specific substrates and reaction conditions.
| Coupling Reagent | Typical Yield | Typical Purity | Typical Reaction Time | Key Advantages & Disadvantages |
| HATU | >95% | High | 15-60 min | Advantages: High efficiency, fast reaction kinetics, suitable for sterically hindered couplings.[3] Disadvantages: Higher cost, potential for guanidinylation of the N-terminus if used in excess.[4] |
| HBTU | 90-98% | High | 30-120 min | Advantages: Effective and widely used, more cost-effective than HATU.[4] Disadvantages: Slower than HATU, can also cause guanidinylation. |
| DIC/HOBt | 85-95% | Good to High | 1-4 hours | Advantages: Cost-effective, low racemization. Disadvantages: Slower reaction times, formation of insoluble diisopropylurea (DIU) byproduct in solution phase can complicate purification. |
| COMU | >95% | High | 15-60 min | Advantages: High efficiency comparable to HATU, safer (not based on explosive benzotriazole), byproducts are more water-soluble. Disadvantages: Can be less stable in solution over long periods. |
Experimental Protocols
The following are detailed protocols for the solution-phase coupling of a generic N-protected amino acid to this compound.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency and speed, especially for challenging sequences.
Materials:
-
N-α-Fmoc-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the N-α-Fmoc-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt, forming the free amine.
-
Add the second equivalent of DIPEA to the solution of the N-α-Fmoc-protected amino acid and HATU. Stir for 1-2 minutes to pre-activate the carboxylic acid. A color change to yellow is often observed.
-
Add the activated amino acid solution to the free amine solution of H-Asp(OtBu)-OMe.
-
Stir the reaction mixture at room temperature for 15-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Application Notes and Protocols for H-Asp(OtBu)-OMe.HCl in Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of H-Asp(OtBu)-OMe.HCl in solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. This document outlines the chemical properties, potential side reactions, and detailed protocols for the successful incorporation of this aspartic acid derivative into a peptide sequence.
Introduction
This compound is a derivative of aspartic acid where the side-chain carboxyl group is protected by a tert-butyl (OtBu) ester and the C-terminal carboxyl group is a methyl ester (OMe). The N-terminal amine is present as a hydrochloride salt. The OtBu protecting group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA). The use of the methyl ester at the C-terminus suggests this building block is intended for solution-phase synthesis or for specific applications at the C-terminus of a peptide. However, for incorporation within a peptide chain during Fmoc SPPS, the C-terminal methyl ester would need to be saponified, or more commonly, the corresponding Fmoc-Asp(OtBu)-OH would be used.
This document will focus on the protocol for coupling this compound, assuming its use as the N-terminal residue or in a scenario where the C-terminal methyl ester is desired in the final peptide. A critical aspect of using any Asp(OtBu) derivative in Fmoc chemistry is the potential for aspartimide formation, a significant side reaction that can compromise the purity and yield of the target peptide.
Chemical Properties
| Property | Value |
| CAS Number | 2673-19-0[1][2][3][4] |
| Molecular Formula | C9H18ClNO4[5] |
| Molecular Weight | 239.70 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 170-175 °C |
| Storage | 4°C, sealed storage, away from moisture. For solutions: -80°C for up to 6 months or -20°C for up to 1 month. |
| Solubility | Soluble in DMSO and DMF. |
Key Challenge: Aspartimide Formation
The most significant side reaction when using Asp(OtBu) in Fmoc SPPS is the formation of aspartimide. This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).
The succinimide ring of the aspartimide can be subsequently opened by a nucleophile (like piperidine) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate chromatographically. This side reaction is particularly prevalent in sequences where aspartic acid is followed by amino acids such as glycine, asparagine, or serine.
Strategies to Minimize Aspartimide Formation:
-
Modified Deprotection: Adding an acidic additive to the piperidine solution can suppress aspartimide formation. A common approach is to use 20% piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (HOBt) or a small amount of formic acid.
-
Sterically Hindered Protecting Groups: Employing bulkier side-chain protecting groups like 3-methylpent-3-yl (Mpe) or 5-n-butyl-5-nonyl (Bno) can significantly reduce the rate of cyclization.
-
Backbone Protection: The use of a dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the backbone amide nitrogen, effectively prevents aspartimide formation.
Experimental Protocols
Protocol 1: Coupling of this compound to a Resin-Bound Peptide
This protocol describes the manual coupling of this compound to a peptide-resin with a free N-terminal amine.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Syringe or vessel for manual synthesis
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Prepare Amino Acid Solution:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add DIPEA (3-5 equivalents) to neutralize the hydrochloride salt.
-
Add the coupling reagent, e.g., HATU (3-5 equivalents).
-
Add additional DIPEA (6-10 equivalents) to raise the pH for activation.
-
-
Pre-activation: Allow the amino acid solution to pre-activate for 1-5 minutes at room temperature.
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, this time can be extended, or a double coupling can be performed.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
Perform a final wash with DCM (3-5 times) and dry the resin under vacuum if the synthesis is complete.
-
Protocol 2: Standard Fmoc Deprotection
This protocol is for the removal of the N-terminal Fmoc group in subsequent steps of the peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Washing solvent: DMF
Procedure:
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Second Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Quantitative Data Summary
The following table summarizes the comparative data on aspartimide formation when using different side-chain protecting groups for aspartic acid. The data is based on a model peptide (VKDXYI) where the resin-bound peptide was treated with 20% piperidine in DMF for an extended period to simulate multiple deprotection cycles.
| Protecting Group | Sequence (X) | Target Peptide (%) | Aspartimide (%) | D-Asp (%) | Reference |
| OtBu | Gly | 52.8 | 34.2 | 11.2 | |
| OMpe | Gly | 87.9 | 4.8 | 2.1 | |
| OBno | Gly | 92.5 | 4.0 | 1.1 | |
| OtBu | Asn | 45.4 | 42.4 | 11.0 | |
| OMpe | Asn | 91.5 | 2.5 | 1.9 | |
| OBno | Asn | 98.4 | 0.2 | 0.5 | |
| OtBu | Arg | 78.5 | 11.7 | 4.4 | |
| OMpe | Arg | 97.4 | 0.4 | 0.7 | |
| OBno | Arg | 99.2 | 0.1 | 0.3 |
Data adapted from comparative studies. Percentages represent the composition of the crude product after cleavage.
Visualizations
Caption: Signaling pathway of aspartimide formation during Fmoc deprotection.
Caption: Experimental workflow for coupling this compound in SPPS.
References
Application Notes and Protocols: Deprotection of the OtBu Group from H-Asp(OtBu)-OMe.HCl
Introduction
The tert-butyl (OtBu) group is a widely utilized acid-labile protecting group for the side-chain carboxyl function of aspartic acid in peptide synthesis and other organic syntheses.[1][2] Its bulkiness effectively prevents side reactions at the carboxyl group, and its removal under acidic conditions, which leave many other protecting groups intact, makes it a valuable tool in orthogonal protection strategies.[1][3] This document provides detailed protocols for the deprotection of the OtBu group from L-Aspartic acid α-methyl ester β-tert-butyl ester hydrochloride (H-Asp(OtBu)-OMe.HCl), a common derivative used in these synthetic strategies.[4] We will cover common deprotection methods, potential side reactions, and analytical monitoring techniques.
Deprotection Methodologies
The removal of the OtBu group is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the specific requirements of the synthetic route, particularly concerning the stability of other protecting groups present in the molecule.
Acid-Catalyzed Deprotection
Protic acids are the most common reagents for OtBu deprotection. Trifluoroacetic acid (TFA) is highly effective and widely used for this purpose. The reaction proceeds via the formation of a stable tert-butyl cation, which is typically scavenged to prevent side reactions. Other protic acids such as hydrochloric acid (HCl), sulfuric acid (H2SO4), and nitric acid (HNO3) can also be employed.
Lewis Acid-Catalyzed Deprotection
For substrates sensitive to strong protic acids, Lewis acids offer a milder alternative. Ferric chloride (FeCl3) has been shown to be an efficient, cost-effective, and environmentally friendly reagent for the deprotection of tert-butyl esters. This method is compatible with the widely used Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS). Other Lewis acids like zinc bromide (ZnBr2) and zinc chloride (ZnCl2) have also been used, though they may require longer reaction times.
Thermal Deprotection
An alternative, reagent-free method involves the thermal hydrolysis of the tert-butyl ester. This is often carried out in a continuous plug flow reactor at elevated temperatures (120–240°C) and pressures, using protic solvents. This method avoids the use of acidic reagents altogether, which can be advantageous for highly sensitive substrates.
Key Side Reaction: Aspartimide Formation
A major challenge, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), is the base-catalyzed formation of aspartimide. This side reaction occurs during the piperidine-mediated Fmoc-deprotection steps. The backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a succinimide ring. This aspartimide intermediate can then undergo nucleophilic attack by piperidine or water, leading to a mixture of α- and β-aspartyl peptides, as well as racemization at the α-carbon. The formation of these by-products complicates purification and can compromise the integrity of the final peptide. Factors influencing aspartimide formation include the sequence context, solvent, temperature, and the base used for Fmoc deprotection.
Caption: Mechanism of aspartimide side reaction.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the complete deprotection of the OtBu group in solution.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in dichloromethane (DCM).
-
Prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% H₂O, and 2.5% TIS. CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dissolved starting material.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
Precipitate the crude product by adding cold diethyl ether to the concentrated residue.
-
Isolate the precipitate by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove scavengers and soluble by-products.
-
Dry the final product, H-Asp-OMe.HCl, under vacuum.
Caption: Experimental workflow for TFA deprotection.
Protocol 2: Deprotection using Ferric Chloride (FeCl₃)
This protocol provides a milder alternative to strong acid deprotection, based on published methods.
Materials:
-
This compound (or its N-protected form, e.g., Fmoc-Asp(OtBu)-OMe)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Ethyl acetate, Hexane (for chromatography)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the starting material (1 mmol) in anhydrous dichloromethane (2 mL) in a round-bottom flask under an inert atmosphere.
-
Add anhydrous FeCl₃ (1.5 equivalents) to the stirred solution.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction to completion using Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the deprotected product.
Data Summary
The choice of reagent can significantly impact reaction efficiency and time. The table below summarizes the optimization of Lewis acid-catalyzed deprotection for a model substrate, Fmoc-Asp(OtBu)-OMe.
Table 1: Comparison of Lewis Acids for Deprotection of Fmoc-Asp(OtBu)-OMe
| Entry | Lewis Acid | Equivalents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | FeCl₃ | 1.5 | DCM | 1 | 80 |
| 2 | ZnBr₂ | 1.5 | DCM | 24 | 75 |
| 3 | ZnCl₂ | 1.5 | DCM | 72 | 70 |
| 4 | CuCl₂ | 1.5 | DCM | 72 | No Reaction |
Data adapted from a study by Talele, et al.
Table 2: Overview of Deprotection Protocols
| Method | Reagents | Conditions | Advantages | Disadvantages/Side Reactions |
|---|---|---|---|---|
| Protic Acid | TFA/H₂O/TIS | Room Temp, 1-2h | Fast, efficient, well-established | Harsh conditions, potential for acid-catalyzed side reactions |
| Lewis Acid | FeCl₃, DCM | Room Temp, 1-1.5h | Mild, cost-effective, selective | Requires anhydrous conditions, chromatographic purification |
| Thermal | Protic Solvents | 120-240°C, 15-40 min | Reagent-free, high yield | Requires specialized equipment (flow reactor), high temperatures |
Logical Selection of Deprotection Method
The selection of an appropriate deprotection method depends on the overall synthetic strategy and the presence of other protecting groups on the substrate.
Caption: Decision tree for selecting a deprotection method.
References
Application Notes and Protocols: Selective Deprotection of Methyl vs. Tert-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious use of protecting groups is paramount. Carboxylic acids are frequently masked as esters to prevent unwanted reactions while other parts of a molecule are being modified. Among the most common ester protecting groups are the methyl and tert-butyl esters, each offering a distinct profile of stability and reactivity.
The strategic employment of both methyl and tert-butyl esters within the same molecule, known as an orthogonal protection strategy, allows for the selective deprotection of one ester group while the other remains intact. This capability is crucial for complex synthetic routes that require sequential manipulation of multiple carboxylic acid functionalities. This document provides a detailed overview of the methods for the selective deprotection of methyl and tert-butyl esters, complete with experimental protocols and comparative data.
Orthogonal Protection Strategy
The differential reactivity of methyl and tert-butyl esters stems from their distinct mechanisms of cleavage. Tert-butyl esters are highly susceptible to acid-catalyzed hydrolysis, which proceeds via a stable tert-butyl carbocation intermediate.[1] In contrast, methyl esters are relatively stable under acidic conditions but are readily cleaved by base-catalyzed hydrolysis (saponification) or nucleophilic attack.[2][3] This difference in lability forms the foundation of their orthogonal relationship.
Caption: Orthogonal deprotection strategy for methyl and tert-butyl esters.
Selective Deprotection of Tert-Butyl Esters
The removal of a tert-butyl ester in the presence of a methyl ester is a common and well-established transformation. This selectivity is typically achieved under acidic conditions that facilitate the formation of the tert-butyl cation, leaving the methyl ester untouched.
Data Summary
| Reagent/Catalyst | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
| Aqueous Phosphoric Acid | - | - | - | High | Mild and environmentally benign. Tolerates methyl esters.[4][5] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | - | - | A common and effective method. |
| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | - | - | Good | Chemoselective hydrolysis in the presence of other acid-labile groups. |
| Ytterbium Triflate (Yb(OTf)3) | Nitromethane | 45-50 | 6 h | ~98% | Catalytic (5 mol%) and highly selective. |
| Cerium(III) Chloride Heptahydrate/Sodium Iodide | Acetonitrile | - | - | - | Effective for selective cleavage. |
| Thionyl Chloride (SOCl2) | - | Room Temp | - | Very Good | Unreactive towards methyl, ethyl, and benzyl esters. |
| Silica Gel | Toluene | Reflux | - | Good | A mild method for selective deprotection. |
Experimental Protocols
Protocol 1: Selective Deprotection of a Tert-Butyl Ester using Zinc Bromide
-
Dissolve the substrate containing both methyl and tert-butyl ester functionalities in anhydrous dichloromethane (DCM).
-
Add zinc bromide (1.5 to 5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by column chromatography or recrystallization.
Caption: Workflow for selective tert-butyl ester deprotection using ZnBr2.
Selective Deprotection of Methyl Esters
The cleavage of a methyl ester while a tert-butyl ester remains intact requires conditions that avoid acidity. Basic hydrolysis or nucleophilic displacement are the most common strategies.
Data Summary
| Reagent | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
| Lithium Hydroxide (LiOH) | THF/MeOH/H2O | Room Temp | 1-20 h | 75-100% | A widely used method for saponification. |
| Sodium Hydroxide (NaOH) | MeOH/H2O | - | 4-17 h | ~99% | Another common base for methyl ester hydrolysis. |
| Potassium Hydroxide (KOH) | EtOH/H2O or MeOH | Reflux | 2-48 h | 91-100% | Effective, sometimes requiring elevated temperatures. |
| Lithium Iodide (LiI) | Ethyl Acetate or THF | Reflux | - | - | A mild, nucleophilic dealkylation method. |
| Thiophenol/Potassium Fluoride | N-Methyl-2-pyrrolidinone (NMP) | - | - | - | Chemoselective cleavage under non-hydrolytic, neutral conditions. |
| Bis(tributyltin)oxide | - | - | - | Good to Excellent | A mild and neutral reagent for ester cleavage. |
Experimental Protocols
Protocol 2: Selective Deprotection of a Methyl Ester using Lithium Hydroxide
-
Dissolve the substrate containing both methyl and tert-butyl ester functionalities in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (typically in a 3:1:1 or 2:2:1 ratio).
-
Add an aqueous solution of lithium hydroxide (1-3 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture to a pH of ~3-4 with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) at 0 °C.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by column chromatography or recrystallization.
Caption: Workflow for selective methyl ester deprotection via saponification.
Conclusion
The selective deprotection of methyl and tert-butyl esters is a powerful tool in modern organic synthesis. The robust nature of methyl esters to acidic conditions allows for the facile and selective removal of tert-butyl esters using a variety of acidic reagents. Conversely, the stability of tert-butyl esters to basic and many nucleophilic conditions enables the selective hydrolysis of methyl esters. The choice of reagents and conditions should be tailored to the specific substrate, considering the presence of other functional groups and the desired reaction outcome. The protocols and data presented herein provide a valuable resource for chemists engaged in the synthesis of complex molecules requiring orthogonal protection strategies.
References
Application Notes and Protocols for H-Asp(OtBu)-OMe.HCl in the Synthesis of Aspartic Acid-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Asp(OtBu)-OMe.HCl, or L-Aspartic acid α-methyl ester β-tert-butyl ester hydrochloride, is a valuable building block for the synthesis of peptides containing aspartic acid. The strategic protection of its carboxyl groups—the α-carboxyl as a methyl ester and the β-carboxyl as a tert-butyl ester—offers versatility in peptide synthesis strategies. The tert-butyl group provides robust protection for the side chain, which is crucial for preventing side reactions, particularly aspartimide formation, during peptide chain elongation. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in both solid-phase and solution-phase peptide synthesis.
A primary challenge in the synthesis of aspartic acid-containing peptides is the base-catalyzed formation of aspartimide, a cyclic imide intermediate. This side reaction can lead to the formation of β-aspartyl peptides and racemization of the aspartic acid residue. The use of a sterically hindered side-chain protecting group like tert-butyl (OtBu) helps to minimize this side reaction.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is not directly compatible with the standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol due to its unprotected N-terminus. For incorporation into a peptide chain using Fmoc-SPPS, the N-terminus must first be protected with the Fmoc group, and the α-methyl ester must be saponified to the free carboxylic acid.
Workflow for Preparing Fmoc-Asp(OtBu)-OH from this compound
Caption: Conversion of this compound to Fmoc-Asp(OtBu)-OH.
Protocol 1: N-terminal Fmoc Protection of this compound
This protocol describes the conversion of this compound to Fmoc-Asp(OtBu)-OMe.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dioxane and water or Dimethylformamide (DMF)
-
Ethyl acetate
-
0.1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v) or DMF.
-
Add sodium bicarbonate (2.5 equivalents) or DIPEA (2.2 equivalents) to neutralize the hydrochloride and create basic conditions.
-
In a separate container, dissolve Fmoc-OSu (1.1 equivalents) in dioxane or DMF.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring at room temperature.
-
Allow the reaction to proceed overnight at room temperature.
-
Remove the organic solvent under reduced pressure.
-
Add ethyl acetate to the residue and wash the organic phase sequentially with 0.1 M HCl (twice), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude Fmoc-Asp(OtBu)-OMe.
Protocol 2: Saponification of Fmoc-Asp(OtBu)-OMe
This protocol describes the hydrolysis of the α-methyl ester to yield Fmoc-Asp(OtBu)-OH.
Materials:
-
Fmoc-Asp(OtBu)-OMe
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol and Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Fmoc-Asp(OtBu)-OMe (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add a solution of LiOH (1.5 equivalents) in water dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (three times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Fmoc-Asp(OtBu)-OH.
Once Fmoc-Asp(OtBu)-OH is synthesized, it can be used in standard Fmoc-SPPS protocols.
Protocol 3: Standard Fmoc-SPPS Coupling of Fmoc-Asp(OtBu)-OH
Materials:
-
Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH)
-
Peptide synthesis resin with a free N-terminal amine
-
Coupling reagent: HBTU, HATU, or DIC
-
Activator/Base: HOBt (for DIC) and DIPEA
-
DMF, peptide synthesis grade
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10-15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and for aminium/uronium salt reagents, DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Monitoring: Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative test indicates no free primary amines).
Application in Solution-Phase Peptide Synthesis (SPPS)
This compound can be directly used in solution-phase peptide synthesis, where the α-methyl ester serves as the C-terminal protecting group of the N-terminal amino acid.
Workflow for Dipeptide Synthesis in Solution Phase
Caption: Solution-phase synthesis of a dipeptide using this compound.
Protocol 4: Solution-Phase Dipeptide Synthesis
This protocol describes the synthesis of a dipeptide, for example, Boc-Ala-Asp(OtBu)-OMe.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or DMF, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous citric acid or KHSO₄ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization: Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF. At 0°C, add DIPEA or TEA (1.1 equivalents) dropwise and stir for 15-20 minutes.
-
Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM.
-
Add DCC (1.2 equivalents) or EDC (1.2 equivalents) to the N-protected amino acid solution at 0°C. Stir this activation mixture for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Coupling: Add the activated amino acid mixture to the neutralized H-Asp(OtBu)-OMe solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
If using DCC, filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1 M citric acid or KHSO₄ solution (twice), saturated NaHCO₃ solution (twice), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the protected dipeptide.
Data Presentation
The efficiency of incorporating an aspartic acid residue can be influenced by the coupling reagent and the presence of additives. The following tables provide a summary of comparative data for the coupling of Fmoc-Asp(OtBu)-OH, which is the derivative of this compound used in SPPS.
Table 1: Comparison of Coupling Reagents for Fmoc-Asp(OtBu)-OH
| Coupling Reagent | Base | Coupling Time (min) | Coupling Efficiency (%) | Notes |
| HBTU | DIPEA | 30 - 60 | >98% | A reliable and cost-effective option. |
| HATU | DIPEA | 30 - 60 | >99% | Highly efficient and fast, recommended for routine use.[1] |
| DIC/HOBt | N/A | 60 - 120 | >97% | Carbodiimide-based method; generally slower but effective. |
Note: Coupling times and efficiencies are sequence-dependent and can vary based on the specific peptide and synthesizer conditions.
Table 2: Purity of a Model Peptide Containing Asp(OtBu) Synthesized with Different Strategies
| Synthesis Strategy | Crude Purity (%) | Aspartimide Formation | Reference |
| Standard Fmoc-Asp(OtBu)-OH | ~70% | Prone to formation, especially in Asp-Gly/Ser/Asn sequences.[2] | [2] |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH (Backbone Protection) | >90% | Significantly reduced. | [2] |
| Fmoc-Asp(OMpe)-OH (Alternative Side-Chain Protection) | Higher than OtBu | Reduced compared to OtBu. | |
| Fmoc-Asp(OBno)-OH (Alternative Side-Chain Protection) | Increased target peptide by 25% vs. OtBu | Negligible. | [3] |
Dmb = 2,4-dimethoxybenzyl; Mpe = 3-methylpent-3-yl; Bno = 2-naphthylmethyl. Data is illustrative and can vary based on the peptide sequence and synthesis conditions.
Mitigating Aspartimide Formation
The primary side reaction associated with aspartic acid is the formation of aspartimide, which can lead to impurities that are difficult to separate.
Decision Logic for Managing Aspartimide Risk
Caption: Decision-making process for minimizing aspartimide formation.
Strategies to minimize aspartimide formation include:
-
Using sterically hindered side-chain protecting groups: The tert-butyl group on this compound is a standard choice for this purpose. For particularly problematic sequences, more sterically demanding groups like 3-methylpent-3-yl (Mpe) or 2-naphthylmethyl (Bno) can be used.
-
Employing backbone protection: For Asp-Gly sequences, using a pre-formed dipeptide with a protecting group on the amide backbone nitrogen, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is highly effective.
-
Modifying deprotection conditions: Reducing the time of exposure to piperidine during Fmoc removal or adding HOBt to the deprotection solution can suppress aspartimide formation.
Conclusion
This compound is a versatile and valuable reagent for introducing aspartic acid residues into peptides. While it requires initial modification for use in standard Fmoc-SPPS, it is well-suited for solution-phase synthesis. By understanding the potential for aspartimide formation and employing appropriate synthetic strategies and optimized protocols, researchers can successfully synthesize high-purity aspartic acid-containing peptides for a wide range of applications in research and drug development.
References
Application Notes and Protocols: Coupling of H-Asp(OtBu)-OMe.HCl with HBTU and HATU
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the coupling reaction of L-Aspartic acid α-methyl ester β-tert-butyl ester hydrochloride (H-Asp(OtBu)-OMe.HCl) with the common peptide coupling agents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These protocols are intended to guide researchers in achieving efficient amide bond formation while minimizing common side reactions.
Introduction
This compound is a commonly used building block in peptide synthesis. The tert-butyl (OtBu) protecting group on the side chain and the methyl ester (OMe) on the C-terminus allow for selective deprotection and further modification. The coupling of this amino acid derivative to the N-terminus of a peptide chain or another amino acid is a critical step in the synthesis of many peptide-based therapeutics and research tools.
HBTU and HATU are highly efficient uronium-based coupling reagents that facilitate amide bond formation by activating the carboxylic acid of the incoming amino acid. This activation promotes rapid and high-yielding coupling reactions while minimizing racemization. HATU, containing a 7-azabenzotriazole (HOAt) moiety, is generally considered more reactive than HBTU, which contains a standard benzotriazole (HOBt) group. This increased reactivity can be advantageous for sterically hindered couplings or to accelerate reaction times.
A key challenge in the coupling of aspartic acid derivatives is the potential for aspartimide formation, a base-catalyzed intramolecular cyclization that can lead to racemization and the formation of β-peptide impurities. Careful control of reaction conditions and the choice of reagents can mitigate this side reaction.
Reaction Mechanism
The fundamental mechanism for both HBTU and HATU involves the activation of a carboxylic acid to form a highly reactive active ester. This intermediate is then susceptible to nucleophilic attack by the amine component, leading to the formation of an amide bond.
General Mechanism of Carboxylic Acid Activation
-
Deprotonation: A tertiary base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the N-protected amino acid.
-
Activation: The resulting carboxylate anion attacks the uronium salt (HBTU or HATU), forming a highly reactive O-acylisouronium intermediate.
-
Active Ester Formation: The HOBt or HOAt anion, respectively, attacks the O-acylisouronium intermediate to form the active ester and release tetramethylurea as a byproduct.
-
Coupling: The amine component attacks the active ester, forming the desired amide bond and releasing HOBt or HOAt.
Quantitative Data Summary
While specific quantitative data for the coupling of this compound is not extensively available in the literature, the following table provides representative data for the performance of HBTU and HATU in peptide synthesis, particularly for challenging couplings. This data is intended to be illustrative and may vary depending on the specific substrates and reaction conditions.
| Parameter | HBTU | HATU | Reference |
| Purity (ACP 65-74 Synthesis) | Lower Purity (more deletion products) | Higher Purity (fewer deletion products) | |
| Coupling Efficiency | High | High, generally higher than HBTU | |
| Reaction Speed | Slower | Faster | |
| Epimerization Risk | Higher risk | Lower risk |
ACP (Acyl Carrier Protein) fragment 65-74 is a standard "difficult" sequence used to evaluate the performance of coupling reagents.
Experimental Protocols
The following are detailed protocols for the solution-phase coupling of this compound to an N-protected amino acid using HBTU and HATU.
Protocol 1: Coupling using HBTU
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.0 eq) to the solution.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (2.2 eq). Stir for 5-10 minutes.
-
-
Activation and Coupling:
-
Add the solution of this compound and DIPEA to the flask containing the N-protected amino acid and HBTU.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
-
Protocol 2: Coupling using HATU
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.0 eq) to the solution.
-
Troubleshooting & Optimization
Technical Support Center: H-Asp(OtBu)-OMe.HCl & Aspartimide Formation
Welcome to the technical support center for the use of H-Asp(OtBu)-OMe.HCl in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a critical side reaction: aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern when using this compound?
Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen, C-terminal to an aspartic acid residue, attacks the side-chain carbonyl group of the aspartate. This cyclization reaction forms a five-membered succinimide ring, known as an aspartimide. This side reaction is problematic for several reasons:
-
Yield Reduction: It consumes the desired peptide, leading to lower overall yields.
-
Purification Challenges: The resulting byproducts, including α- and β-peptides formed upon ring-opening of the aspartimide, can be difficult to separate from the target peptide due to similar masses and chromatographic behavior.[1]
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during aspartimide formation and its subsequent hydrolysis, leading to a loss of chiral purity.[2]
While much of the literature focuses on Fmoc-SPPS, the fundamental mechanism of base-catalyzed cyclization is relevant in solution-phase synthesis, particularly when the N-terminus of the aspartic acid derivative is deprotected, as is the case with this compound.
Q2: Which factors promote aspartimide formation?
Several factors can increase the likelihood of aspartimide formation:
-
Sequence Dependence: The amino acid following the aspartate residue plays a crucial role. Sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg are particularly susceptible. Glycine, lacking steric hindrance, is especially problematic.[1][2]
-
Base Exposure: Prolonged exposure to basic conditions during coupling reactions can promote the deprotonation of the backbone amide, initiating the cyclization. The strength and concentration of the base are also critical factors.
-
Temperature: Elevated temperatures can accelerate the rate of aspartimide formation.
-
Solvent Polarity: Higher polarity solvents can also influence the rate of this side reaction.
Q3: How can I detect aspartimide formation in my reaction mixture?
Aspartimide formation can be detected by analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Aspartimide-related byproducts may appear as new peaks, often close to the main product peak. The aspartimide itself is a mass-neutral byproduct, while its subsequent reaction products (e.g., piperidides in SPPS) will have a different mass.
-
Mass Spectrometry (MS): The aspartimide intermediate will have a mass corresponding to the loss of water from the parent peptide. The subsequent ring-opened α- and β-peptides will be isomeric with the desired product, making them indistinguishable by mass alone. However, fragmentation patterns in MS/MS analysis may help in their identification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Significant amount of byproduct with the same mass as the target peptide. | This could indicate the presence of β-aspartyl peptides, which are isomers of the desired α-peptide formed from the opening of an aspartimide intermediate. | - Optimize coupling conditions to minimize aspartimide formation (see protocols below).- Use a less-hindered coupling partner if the sequence allows.- Consider using a bulkier protecting group on the Asp side chain in future syntheses. |
| Low yield and complex HPLC profile after coupling with this compound. | This may be due to significant aspartimide formation and subsequent side reactions. | - Lower the reaction temperature.- Reduce the concentration of the base or use a weaker, non-nucleophilic base.- Decrease the reaction time.- Employ coupling reagents known to suppress racemization and side reactions. |
| Racemization of the aspartic acid residue is detected. | Aspartimide formation is a primary pathway for racemization at the Asp residue. | - Strictly control the amount and type of base used.- Keep reaction temperatures low.- Utilize additives like HOBt or its derivatives, which are known to suppress racemization. |
Strategies for Preventing Aspartimide Formation
While data for this compound in solution-phase is limited, the principles of prevention are largely extrapolated from extensive studies in solid-phase peptide synthesis (SPPS).
Summary of Prevention Strategies (Data from SPPS)
| Strategy | Description | Effectiveness in SPPS | Applicability to Solution-Phase |
| Bulky Side-Chain Protecting Groups | Using protecting groups sterically larger than OtBu, such as OMpe (3-methylpent-3-yl) or OBno (5-n-butyl-5-nonyl), hinders the intramolecular cyclization. | High | High. Requires synthesis or purchase of the appropriately protected Asp derivative. |
| Backbone Protection | Protecting the backbone amide nitrogen of the C-terminal residue with groups like Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) completely prevents aspartimide formation. | Very High (can eliminate the side reaction) | High. Requires the use of a pre-formed dipeptide or a protected amino acid in the coupling step. |
| Modification of Reaction Conditions | - Lowering Temperature: Reduces the rate of the side reaction.- Choice of Base: Using weaker or sterically hindered non-nucleophilic bases (e.g., DIPEA, 2,4,6-collidine) is preferable.- Additives: Including additives like 1-hydroxybenzotriazole (HOBt) can reduce aspartimide formation. | Moderate to High | High. These are standard parameters that can be easily controlled in solution-phase synthesis. |
Experimental Protocols
The following are general protocols for solution-phase peptide coupling using this compound, designed to minimize aspartimide formation.
Protocol 1: Standard Carbodiimide Coupling with HOBt
This protocol utilizes the common coupling reagents DCC (or EDC) in the presence of HOBt to suppress side reactions.
Materials:
-
N-protected amino acid or peptide (1.0 eq)
-
This compound (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected amino acid/peptide and HOBt in anhydrous DCM or DMF.
-
In a separate flask, suspend this compound in the same solvent and add DIPEA to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature.
-
Cool the N-protected amino acid/peptide and HOBt solution to 0°C in an ice bath.
-
Add DCC or EDC to the cooled solution and stir for 5 minutes.
-
Add the neutralized H-Asp(OtBu)-OMe solution to the activated acid solution at 0°C.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Proceed with standard aqueous work-up and purification.
Protocol 2: Coupling with Phosphonium or Uronium Salt Reagents
Reagents like PyBOP, HBTU, or HATU are highly efficient and can lead to shorter reaction times, potentially reducing base exposure.
Materials:
-
N-protected amino acid or peptide (1.0 eq)
-
This compound (1.0 eq)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected amino acid/peptide and this compound in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA to the solution.
-
Add PyBOP to the reaction mixture and stir at 0°C for 1 hour, then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, proceed with aqueous work-up and purification.
Visualizations
Mechanism of Aspartimide Formation
Caption: Base-catalyzed mechanism of aspartimide formation.
Decision Workflow for Minimizing Aspartimide Formation
Caption: Decision workflow for selecting a strategy to prevent aspartimide formation.
References
Technical Support Center: H-Asp(OtBu)-OMe.HCl in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of H-Asp(OtBu)-OMe.HCl during peptide synthesis. The primary focus is on the prevention and mitigation of aspartimide formation, a common and problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using Fmoc-Asp(OtBu)-OH in peptide synthesis?
The most prevalent side reaction is the formation of an aspartimide.[1] This occurs through an intramolecular cyclization of the aspartic acid residue, where the backbone amide nitrogen attacks the side-chain β-carboxyl group.[2] This reaction is particularly promoted by the basic conditions used for Fmoc group removal, such as treatment with piperidine.[1]
The formation of the five-membered succinimide ring, or aspartimide, can lead to several undesirable outcomes:
-
Formation of multiple byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, resulting in a mixture of α- and β-aspartyl peptides.[2]
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Racemization: The chiral integrity of the aspartic acid residue can be compromised, leading to the formation of D-aspartyl peptides.[1]
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Purification challenges: These byproducts often have similar masses and chromatographic properties to the desired peptide, making purification difficult.
-
Reduced yield: The formation of these side products significantly lowers the overall yield of the target peptide.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the amino acid sequence. Sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid are particularly problematic. The most susceptible sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
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Asp-Ala (A)
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Asp-Gln (Q)
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Asp-Arg (D-R)
Q3: How does temperature affect aspartimide formation?
Increased temperature significantly accelerates the rate of aspartimide formation. This is a critical consideration in microwave-assisted solid-phase peptide synthesis (SPPS), where elevated temperatures are used to enhance coupling and deprotection efficiency. While microwave synthesis can be highly effective, careful optimization of temperature and reaction times is necessary to minimize this side reaction.
Q4: How can I detect aspartimide formation and its related impurities?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary analytical technique for identifying and quantifying aspartimide-related impurities. Aspartimide formation results in a mass loss of 18 Da (due to the loss of a water molecule) from the parent peptide. The subsequent hydrolysis of the aspartimide ring back to aspartic acid can form iso-aspartyl (isoAsp) and β-aspartyl (β-Asp) peptides, which are isobaric (have the same mass) with the desired α-aspartyl peptide but can often be separated by high-resolution reverse-phase HPLC.
Troubleshooting Guide
Problem: I am observing significant aspartimide formation in my crude peptide analysis.
This is a common challenge, especially with susceptible peptide sequences. Below are several strategies, ranging from simple protocol modifications to the use of specialized reagents, to mitigate this issue.
Strategy 1: Modification of Fmoc-Deprotection Conditions
The conditions used for the removal of the Fmoc protecting group can be modified to suppress aspartimide formation.
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Addition of an Acidic Additive: Adding a small amount of a weak acid to the piperidine deprotection solution can reduce the basicity of the microenvironment around the peptide, thereby slowing the rate of aspartimide formation. A common approach is the addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the 20% piperidine in N,N-dimethylformamide (DMF) solution.
-
Use of a Weaker Base: Replacing piperidine with a weaker base, such as piperazine or dipropylamine (DPA), can also effectively reduce the incidence of aspartimide formation.
Strategy 2: Utilization of Sterically Hindered Aspartic Acid Protecting Groups
Using an aspartic acid derivative with a bulkier side-chain protecting group than tert-butyl (OtBu) can sterically hinder the intramolecular cyclization reaction.
| Protecting Group | Structure | Efficacy in Preventing Aspartimide Formation |
| OtBu (tert-butyl) | -C(CH₃)₃ | Standard, but prone to aspartimide formation in susceptible sequences. |
| OMpe (3-methylpent-3-yl) | -C(CH₃)(C₂H₅)₂ | Offers significant improvement over OtBu. |
| OEpe (3-ethyl-3-pentyl) | -C(C₂H₅)₃ | Highly effective at reducing aspartimide formation. |
| OBno (5-n-butyl-5-nonyl) | -C(C₄H₉)₂(C₄H₉) | Exceptionally effective, virtually eliminating aspartimide formation in highly susceptible sequences. |
| CSY (Cyanosulfurylide) | Zwitterionic C-C bond | Represents a different and highly effective strategy by masking the carboxylic acid with a stable C-C bond. |
Data compiled from various sources, demonstrating the trend of increased protection with greater steric bulk.
Strategy 3: Backbone Protection
This highly effective strategy involves the temporary protection of the backbone amide nitrogen of the amino acid residue following the aspartic acid, thereby preventing it from acting as a nucleophile in the cyclization reaction. This is typically achieved by using a pre-formed dipeptide, such as Fmoc-Xaa-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl.
Experimental Protocols
Protocol 1: Fmoc-Deprotection with HOBt Additive
This protocol is recommended for sequences known to be moderately prone to aspartimide formation.
-
Reagent Preparation: Prepare a fresh deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for the standard deprotection time (e.g., 2 x 10 minutes).
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Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts before proceeding to the coupling step.
Protocol 2: Incorporation of a Sterically Hindered Aspartate Residue (e.g., Fmoc-Asp(OBno)-OH)
This protocol is highly recommended for sequences that are very susceptible to aspartimide formation, such as those containing an Asp-Gly motif.
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Amino Acid Activation: Dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a suitable coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.
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Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
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Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
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Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
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Capping (Optional): To ensure any unreacted amino groups are blocked, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
Protocol 3: Use of a Dmb-Protected Dipeptide
This is one of the most effective methods for completely preventing aspartimide formation at a specific site.
-
Synthesis up to the Preceding Residue: Synthesize the peptide chain up to the amino acid residue immediately preceding the Asp-Xaa junction.
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Dipeptide Coupling: In the coupling step where you would normally add Fmoc-Asp(OtBu)-OH, instead use the pre-formed dipeptide, for example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH. Use standard coupling conditions (e.g., with HATU or HBTU).
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Completion of Synthesis: Continue with the synthesis of the remainder of the peptide sequence using standard protocols. The Dmb group will be removed during the final cleavage from the resin with trifluoroacetic acid (TFA).
Visual Guides
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Decision workflow for preventing aspartimide formation.
Caption: SPPS workflow with points for aspartimide prevention.
References
Technical Support Center: Purification of Peptides Synthesized with H-Asp(OtBu)-OMe.HCl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides synthesized using H-Asp(OtBu)-OMe.HCl. Our aim is to help you navigate common challenges and successfully purify your target peptide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of peptides containing Asp(OtBu).
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Multiple peaks close to the main product peak in HPLC. | Aspartimide formation: This is the most common side reaction, leading to the formation of α- and β-piperidide adducts, as well as racemized and rearranged α- and β-aspartyl peptides.[1][2] | - Optimize HPLC gradient: Use a shallow acetonitrile gradient (e.g., 0.5-1% change per minute) to improve resolution between the desired peptide and these closely related impurities.[3] - Modify cleavage cocktail: The addition of scavengers to the cleavage cocktail can help minimize side reactions. - Preventative measures during synthesis: For future syntheses, consider using alternative protecting groups for aspartic acid or adding an acid like formic acid to the piperidine deprotection solution.[4] |
| Poor peak shape or broad peaks in HPLC. | Peptide aggregation: Hydrophobic peptides or those with certain sequences are prone to aggregation. | - Adjust mobile phase: Add organic modifiers like isopropanol to the mobile phase or increase the concentration of trifluoroacetic acid (TFA). - Sample preparation: Dissolve the crude peptide in a stronger solvent like neat TFA or formic acid before diluting with the initial mobile phase. Ensure the peptide is fully dissolved before injection. |
| Low recovery of the target peptide after purification. | Incomplete elution from the HPLC column: The peptide may be strongly retained on the stationary phase. Peptide precipitation on the column: Solubility issues can cause the peptide to crash out on the column. | - Increase final acetonitrile concentration: Extend the gradient to a higher final percentage of acetonitrile to ensure complete elution. - Column flushing: After the gradient, flush the column with a high percentage of organic solvent. - Improve solubility: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO, neat TFA) before injection. Ensure the injection volume is not excessively large. |
| Presence of unexpected, high molecular weight impurities. | Guanidinylation: Coupling reagents can react with the unprotected N-terminus of the peptide, leading to chain termination. Incomplete deprotection of side chains: Bulky protecting groups may not be fully cleaved. | - Pre-activation of amino acids: Pre-activate the protected amino acids with the coupling reagent before adding them to the resin to avoid direct contact of the coupling reagent with the peptide-resin. - Optimize cleavage: Increase the cleavage time or use a stronger cleavage cocktail. For peptides with multiple arginine residues, using the Pbf protecting group over Pmc can lead to higher yields of the desired product. |
| Target peptide elutes in the void volume. | Poor retention on the column: The peptide is too polar for the selected column and mobile phase conditions. Sample solvent stronger than the initial mobile phase: Injecting the sample in a high percentage of organic solvent will cause it to travel with the solvent front. | - Use a more polar stationary phase: Consider a C4 or C8 column instead of a C18. - Adjust initial mobile phase: Start the HPLC gradient with a lower percentage of acetonitrile. - Sample preparation: Dissolve the crude peptide in the initial mobile phase or a solvent with a lower elution strength. |
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
A1: Aspartimide formation is a major side reaction during the Fmoc-based solid-phase synthesis of peptides containing aspartic acid. It occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the Asp(OtBu) residue, especially under the basic conditions of Fmoc deprotection with piperidine. This cyclization leads to a mixture of impurities, including α- and β-piperidide adducts, and upon ring-opening, can yield the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and racemized versions of both. These byproducts often have very similar retention times to the target peptide in HPLC, making purification challenging and reducing the overall yield.
Q2: How can I detect aspartimide-related impurities?
A2: Aspartimide-related impurities can be detected using a combination of HPLC and mass spectrometry (LC-MS). The α- and β-aspartyl peptides will have the same mass as the target peptide, but may have slightly different retention times on a high-resolution analytical HPLC column. Piperidide adducts will have a characteristic mass increase of +84 Da. Racemization can be more difficult to detect without specialized chiral chromatography.
Q3: What are the key parameters to optimize for HPLC purification of my Asp(OtBu)-containing peptide?
A3: The key parameters for optimizing your HPLC purification are:
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Column: A C18 reversed-phase column is the standard choice for peptide purification.
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Mobile Phases: Typically, Solvent A is 0.1% TFA in water, and Solvent B is 0.1% TFA in acetonitrile.
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Gradient: The gradient of Solvent B is crucial. A shallow gradient (e.g., a 1% per minute increase in acetonitrile) around the elution point of your peptide will provide the best resolution from closely eluting impurities.
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Flow Rate: The flow rate should be adjusted based on the column diameter.
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Detection Wavelength: Peptides are typically monitored at 210-220 nm.
Q4: Are there alternatives to using Fmoc-Asp(OtBu)-OH to prevent aspartimide formation?
A4: Yes, several strategies can minimize or prevent aspartimide formation. One approach is to use alternative side-chain protecting groups for aspartic acid that are more sterically hindering. Another effective method is the addition of a small amount of a weak acid, such as formic acid, to the piperidine deprotection solution. Backbone protection, where a group is attached to the backbone nitrogen of the amino acid following the aspartic acid, is also a highly effective strategy.
Quantitative Data on Aspartimide Formation Prevention
The following table summarizes the effectiveness of different strategies in reducing aspartimide formation.
| Strategy | Peptide Sequence Context | % Aspartimide Formation (Standard) | % Aspartimide Formation (with Strategy) | Reference |
| Alternative Protecting Group: Fmoc-Asp(OBno)-OH | VKDGYI (Asp-Gly motif) | High (not specified) | 0.1% per cycle | |
| Alternative Protecting Group: Fmoc-Asp(OBno)-OH | VKDNYI (Asp-Asn motif) | High (not specified) | Almost undetectable | |
| Alternative Protecting Group: Fmoc-Asp(CSY)-OH | Teduglutide (Asp-Gly, Asp-Asn motifs) | Substantial amounts | Avoided, leading to a significant increase in yield. | |
| Additive: 5% Formic Acid in Piperidine/NMP | Not specified | Not specified | Minimized aspartimide formation. | |
| Backbone Protection: Dmb | Asp-Gly, Asp-Asn, Asp-Ser sequences | Prone to aspartimide formation | Highly effective at preventing aspartimide formation. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OtBu)-OH
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Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
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Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc protecting group.
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Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
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Amino Acid Coupling:
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Prepare a solution of the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HBTU/HOBt (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.
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Pre-activate the amino acid solution for 2-5 minutes.
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Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours.
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Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Continue the deprotection and coupling cycles for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After synthesis is complete, wash the resin with dichloromethane (DCM).
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Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., TFA/TIS/H₂O 95:2.5:2.5), for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
Protocol for Preparative RP-HPLC Purification
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Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent. If solubility in the initial mobile phase is low, use a small amount of a stronger solvent like DMSO or neat TFA, then dilute with the initial mobile phase. Filter the sample through a 0.45 µm filter before injection.
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Column Equilibration: Equilibrate the preparative C18 column with the starting percentage of Solvent B (e.g., 5-15% acetonitrile in water with 0.1% TFA) until a stable baseline is achieved.
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Injection and Gradient Elution: Inject the prepared sample onto the column. Run an optimized shallow gradient around the elution point of the target peptide, as determined from an initial analytical run.
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Fraction Collection: Collect fractions throughout the elution of the target peptide peak and any closely eluting impurities.
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Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
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Pooling and Lyophilization: Combine the fractions that meet the desired purity specifications (e.g., >95%). Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.
Visualizations
Caption: Experimental workflow for peptide synthesis and purification.
Caption: Aspartimide formation pathway during peptide synthesis.
References
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with H-Asp(OtBu)-OMe.HCl
Welcome to our dedicated technical support center for troubleshooting low peptide yields when using H-Asp(OtBu)-OMe.HCl in your synthesis protocols. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in Solid-Phase Peptide Synthesis (SPPS)?
Low peptide yield in SPPS can arise from several factors throughout the synthesis process. The most common issues include:
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Incomplete Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a frequent cause of truncated sequences. This can be due to degraded deprotection reagents (e.g., piperidine), insufficient reaction time, or peptide aggregation hindering reagent access.
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Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide attached to the resin leads to deletion sequences. This is often a challenge with sterically hindered amino acids or "difficult" sequences that form secondary structures.
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Peptide Aggregation: The formation of inter- and intra-chain hydrogen bonds can cause the peptide to aggregate on the resin. This aggregation can block reactive sites, preventing efficient deprotection and coupling. Hydrophobic sequences are particularly prone to aggregation.
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Aspartimide Formation: A significant side reaction when using Asp(OtBu) is the formation of a succinimide ring, known as aspartimide. This is particularly problematic in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs. Aspartimide formation can lead to the creation of α- and β-peptides, racemized products, and other impurities that are difficult to separate, thereby reducing the yield of the desired peptide.
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Resin and Linker Issues: Suboptimal resin loading, poor swelling of the resin beads, or instability of the linker under the reaction conditions can significantly decrease the final yield.
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Cleavage and Final Deprotection Problems: Incomplete cleavage from the resin or incomplete removal of side-chain protecting groups will result in a lower yield of the final product. The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with sensitive residues.
Q2: How can I identify the cause of low yield in my peptide synthesis?
Identifying the root cause often requires a combination of real-time monitoring during the synthesis and analysis of the crude product after cleavage.
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Colorimetric Tests: Qualitative tests like the Kaiser test can be performed on a small sample of resin beads to check for the completeness of the coupling reaction. A positive result (a blue color) indicates the presence of free primary amines, signifying an incomplete coupling.
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High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide by HPLC can reveal the complexity of the sample. A low-purity profile with multiple peaks suggests that side reactions or incomplete steps have occurred.
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Mass Spectrometry (MS): Analyzing the crude product by MS is the most direct way to identify the nature of the impurities. The presence of sequences with lower molecular weights than the target peptide can indicate truncation or deletion events.
Q3: What makes this compound particularly challenging to work with?
The primary challenge with using this compound lies in the susceptibility of the Asp(OtBu) residue to aspartimide formation. This base-catalyzed side reaction can occur during the repeated piperidine treatments for Fmoc deprotection. The relatively low steric hindrance of the tert-butyl (OtBu) protecting group is often insufficient to prevent this intramolecular cyclization in problematic sequences.
Troubleshooting Guides
Issue 1: Low crude peptide yield with multiple peaks on HPLC.
This is a general indicator of issues during the SPPS cycles. The following workflow can help diagnose and resolve the problem.
Caption: General troubleshooting workflow for low peptide yield in SPPS.
Issue 2: Mass spectrometry data shows a significant peak at -18 Da from the expected mass, especially in Asp-Gly sequences.
This is a strong indication of aspartimide formation.
Caption: Mechanism of base-catalyzed aspartimide formation.
Recommended Solutions:
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Modify Deprotection Conditions: Add an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution. This has been shown to significantly reduce the rate of aspartimide formation.
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Use Sterically Hindered Protecting Groups: While you are using Asp(OtBu), for particularly sensitive sequences, consider using a bulkier protecting group on the aspartic acid side chain, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OPhp)-OH.
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Backbone Protection: For Asp-Gly sequences, which are highly susceptible, using a Dmb-protected dipeptide (Fmoc-Asp(OtBu)-Gly(Dmb)-OH) can completely prevent aspartimide formation by protecting the backbone amide nitrogen.
Issue 3: Incomplete coupling of an amino acid following this compound.
This can be due to steric hindrance or peptide aggregation.
Caption: Decision tree for troubleshooting based on analytical data.
Recommended Solutions:
-
Double Coupling: Perform a second coupling step for the problematic amino acid to drive the reaction to completion.
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Use a More Potent Coupling Reagent: Switch from standard coupling reagents like HBTU to a more powerful one such as HATU, especially for sterically hindered amino acids.
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Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve coupling efficiency.
Data Presentation
The choice of protecting group for the aspartic acid side chain has a significant impact on the extent of aspartimide formation. The following table summarizes the percentage of desired peptide versus aspartimide-related byproducts with different protecting groups.
| Protecting Group | Desired Peptide (%) | Aspartimide Byproducts (%) |
| Asp(OtBu) | Low | High |
| Asp(OMpe) | Moderate | Moderate |
| Asp(OPhp) | High | Low |
| Asp(OBno) | Very High | Very Low |
Data is based on studies of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH subjected to extended treatment with 20% piperidine in DMF.
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS
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Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
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Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
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Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and a coupling reagent such as HBTU (3 equivalents) in DMF.
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Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation solution and mix for 1-2 minutes.
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Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
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Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
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Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
Protocol 2: Troubleshooting - Double Coupling
-
Follow steps 1-6 of the "Standard Coupling Protocol".
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After the first coupling and washing, repeat steps 3-6 to perform a second coupling of this compound.
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Perform a Kaiser test after the second coupling to ensure the reaction has gone to completion.
Protocol 3: Troubleshooting - Minimizing Aspartimide Formation
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Prepare Modified Deprotection Reagent: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Fmoc Deprotection: Use this modified deprotection solution in place of the standard 20% piperidine in DMF solution in your SPPS protocol. Treat the resin for 5-10 minutes, followed by a thorough wash with DMF.
Protocol 4: Small-Scale Test Cleavage
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Resin Sampling: After completing the synthesis, wash the resin with dichloromethane (DCM) and dry it under vacuum. Take a small, known amount of the dried peptide-resin (e.g., 10-20 mg).
-
Cleavage: Place the resin in a microcentrifuge tube and add a small volume of a cleavage cocktail (e.g., 200 µL of 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
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Incubation: Allow the cleavage to proceed at room temperature for 2-3 hours with occasional vortexing.
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Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to a tube containing cold diethyl ether.
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Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) for analysis by HPLC and MS. This will give an indication of the success of the synthesis and the presence of any major impurities before committing to a large-scale cleavage.
Technical Support Center: H-Asp(OtBu)-OMe.HCl Activation and Racemization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address racemization issues during the activation of H-Asp(OtBu)-OMe.HCl in peptide synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Significant Racemization Detected | Inappropriate Coupling Reagent: Some coupling reagents are more prone to forming the aspartimide intermediate, which is a precursor to racemization.[1][2][3] | - Use coupling reagents known for low racemization potential, such as those that form active esters in situ with additives like HOBt or Oxyma. - Consider phosphonium- or aminium-type reagents like BOP, PyBOP, HBTU, or HATU, which are known for rapid coupling and can minimize racemization, especially with additives.[4] |
| Strong or Sterically Unhindered Base: The choice and amount of base can significantly influence the rate of racemization.[4] Strong bases can readily abstract the α-proton, leading to racemization. | - Employ a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than N,N-diisopropylethylamine (DIEA) or triethylamine (TEA). | |
| Prolonged Activation Time: Leaving the amino acid activated for an extended period before coupling increases the opportunity for aspartimide formation and subsequent racemization. | - Add the coupling reagent to the mixture of the protected amino acid and the amine component simultaneously (in situ activation). - If pre-activation is necessary, keep the activation time to a minimum. | |
| High Reaction Temperature: Elevated temperatures can increase the rate of aspartimide formation and racemization. | - Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature, if the reaction kinetics allow. | |
| Low Coupling Yield | Steric Hindrance: The bulky tert-butyl protecting group on the aspartic acid side chain can hinder the coupling reaction. | - Use a more powerful coupling reagent like HATU or HCTU. - Increase the reaction time or temperature slightly, while carefully monitoring for racemization. |
| Peptide Aggregation: The growing peptide chain can aggregate, preventing complete reaction. | - Change the solvent to one that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP) or by adding dimethyl sulfoxide (DMSO). | |
| Presence of Side Products | Aspartimide Formation: This is a common side reaction for aspartic acid residues, leading to a mixture of α- and β-peptides upon ring opening, as well as racemization. | - Add HOBt to the piperidine solution during Fmoc-deprotection to reduce aspartimide formation. - Consider using a bulkier side-chain protecting group for aspartic acid if the problem persists in sensitive sequences. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound during activation?
A1: The primary mechanism of racemization for aspartic acid derivatives like this compound involves the formation of a five-membered ring intermediate called an aspartimide (or succinimide). This cyclization is catalyzed by both acids and bases. The α-proton of the aspartimide is acidic and can be easily abstracted by a base, leading to a planar enolate intermediate. Re-protonation can occur from either face, resulting in a mixture of L- and D-isomers.
Q2: Which coupling reagents are recommended to minimize racemization of this compound?
A2: Carbodiimide-based reagents like DIC, when used with N-hydroxy additives such as OxymaPure or 6-Cl-HOBt, are known to suppress racemization. Uronium/aminium-based reagents like HBTU, HATU, and HCTU are also good choices, particularly when used with a hindered base like N-methylmorpholine (NMM) or collidine.
Q3: How can I detect and quantify racemization in my peptide?
A3: Racemization can be detected and quantified using chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For HPLC analysis, a chiral column is used to separate the diastereomeric peptides formed due to racemization. For NMR analysis, the diastereomers may show distinct signals, and the extent of racemization can be determined by integrating the respective peaks.
Q4: Does the choice of solvent affect the rate of racemization?
A4: Yes, the solvent can influence the rate of racemization. Polar aprotic solvents like DMF are commonly used but can sometimes promote racemization. In some cases, using a less polar solvent or a mixture, such as DCM/DMF, may help reduce this side reaction.
Q5: Can microwave-assisted peptide synthesis increase the risk of racemization for this compound?
A5: Yes, the elevated temperatures used in microwave-assisted peptide synthesis can accelerate the rate of aspartimide formation and subsequent racemization. To mitigate this, it is recommended to use lower microwave temperatures (e.g., 50°C) for the coupling of sensitive amino acids like aspartic acid.
Experimental Protocols
Protocol 1: General Low-Racemization Coupling of this compound
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Resin Preparation: Swell the resin-bound peptide in DMF. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
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Coupling Solution Preparation: In a separate vessel, dissolve the N-Fmoc protected amino acid (1.5 eq.), HBTU (1.5 eq.), and HOBt (1.5 eq.) in a minimal amount of DMF.
-
Activation and Coupling: Add the coupling solution to the resin. Immediately add a sterically hindered base such as N-methylmorpholine (NMM) (3 eq.).
-
Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: Chiral HPLC Analysis of a Model Dipeptide
-
Synthesis of Model Peptides: Synthesize two model dipeptides, for example, Ac-L-Ala-L-Asp(OtBu)-OMe and Ac-L-Ala-D-Asp(OtBu)-OMe, using a standard coupling procedure where racemization is suspected for the L-Asp derivative and a known D-Asp derivative for the other.
-
Sample Preparation: Cleave the peptides from the resin, purify by standard HPLC, and lyophilize. Dissolve a small amount of the purified peptide in a suitable solvent (e.g., mobile phase).
-
HPLC Conditions:
-
Column: A suitable chiral column (e.g., Chiralpak).
-
Mobile Phase: A mixture of hexane and isopropanol is often effective for separating diastereomers. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Analysis: Inject a standard of the desired L-L dipeptide and the L-D diastereomer to determine their retention times. Inject the sample from the coupling reaction . The percentage of the undesired diastereomer can be calculated from the peak areas.
Visualizations
Caption: Mechanism of this compound racemization via an aspartimide intermediate.
Caption: A workflow for troubleshooting racemization during peptide coupling.
Caption: A decision tree for selecting coupling conditions to minimize racemization.
References
Technical Support Center: H-Asp(OtBu)-OMe.HCl Stability During Fmoc Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of H-Asp(OtBu)-OMe.HCl during the critical Fmoc deprotection step in solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the formation of aspartimide, a major side reaction influenced by the choice of base.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound during Fmoc deprotection?
A1: The main challenge is the base-catalyzed formation of a cyclic imide, known as aspartimide.[1] This side reaction occurs when the backbone amide nitrogen attacks the side-chain tert-butyl ester of the aspartic acid residue.[1] Aspartimide formation can lead to racemization at the α-carbon of the aspartic acid and the formation of difficult-to-separate β- and iso-aspartyl peptide impurities.[1]
Q2: How does the choice of base for Fmoc deprotection impact the stability of the Asp(OtBu) residue?
A2: The strength and nucleophilicity of the base used for Fmoc deprotection significantly influence the rate of aspartimide formation.[2][3] Stronger bases and prolonged exposure times increase the likelihood of this side reaction.
-
Piperidine: The standard and most common base for Fmoc deprotection (typically 20% in DMF). While effective for deprotection, it can promote significant aspartimide formation, especially in sensitive sequences.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base that allows for rapid Fmoc removal. However, its high basicity can substantially increase the risk of aspartimide formation, making it unsuitable for peptides containing Asp residues.
-
Piperazine (PZ): A milder and less nucleophilic base than piperidine, which can reduce the rate of aspartimide formation. It is often used in combination with DBU to balance deprotection efficiency and side reaction minimization.
-
Dipropylamine (DPA): A milder base that has been shown to be effective for Fmoc deprotection while reducing aspartimide formation compared to piperidine.
-
Morpholine: A mild base that can minimize aspartimide formation and is particularly useful in the synthesis of stapled peptides where OAllyl groups are used as side-chain protection.
Q3: Are there additives that can be used with piperidine to suppress aspartimide formation?
A3: Yes, adding weak acids to the piperidine deprotection solution can help buffer the basicity and reduce the incidence of aspartimide formation. Commonly used additives include:
-
Hydroxybenzotriazole (HOBt): The addition of 0.1 M HOBt to the piperidine solution can significantly reduce aspartimide formation.
-
Formic Acid: Adding a small percentage of formic acid (e.g., 1-5%) to the deprotection cocktail can also effectively suppress this side reaction.
Q4: Besides the choice of base, what other factors contribute to aspartimide formation?
A4: Several factors beyond the base itself can influence the extent of aspartimide formation:
-
Peptide Sequence: Sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs are particularly susceptible due to the lack of steric hindrance from the C-terminal residue.
-
Temperature: Higher temperatures can accelerate the rate of aspartimide formation.
-
Solvent: The polarity of the solvent can have an effect, with higher polarity potentially leading to more side product.
-
Peptide Conformation: The three-dimensional structure of the peptide on the resin can also play a role.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High Levels of Aspartimide Formation Detected | The peptide sequence is prone to this side reaction (e.g., contains Asp-Gly or Asp-Ser motifs). | - Switch to a milder deprotection reagent such as piperazine or dipropylamine.- Add a weak acid like 0.1 M HOBt or 1% formic acid to the piperidine deprotection solution.- Reduce the deprotection time and/or temperature. |
| The base used is too strong (e.g., DBU) or the deprotection time is too long. | - Avoid using DBU for sequences containing Asp(OtBu).- Optimize the deprotection time by performing a time-course study to find the minimum time required for complete Fmoc removal. | |
| Incomplete Fmoc Deprotection | Insufficient deprotection time or concentration of the deprotection reagent. | - Increase the deprotection time or perform a second deprotection step.- Consider using a slightly stronger, yet still mild, deprotection cocktail, such as a piperazine/DBU mixture. |
| Aggregation of the peptide on the resin, hindering reagent access. | - Swell the resin adequately before deprotection.- Use solvents known to disrupt aggregation, such as DMSO, or add chaotropic salts. | |
| Racemization of the Aspartic Acid Residue | Formation of the planar aspartimide intermediate, which can lead to loss of stereochemistry upon ring-opening. | - Implement strategies to minimize aspartimide formation as outlined above. The primary way to prevent racemization is to prevent the formation of the aspartimide intermediate. |
| Formation of Deletion Sequences | Incomplete Fmoc removal leads to unreacted N-termini that are subsequently capped. | - Ensure complete deprotection by using a qualitative test like the Kaiser test.- Optimize the deprotection protocol by adjusting the reagent, concentration, time, and temperature. |
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different deprotection conditions on aspartimide formation.
Table 1: Comparison of Asp(OtBu) Protecting Group with Alternatives in the Presence of 20% Piperidine in DMF
Peptide Sequence: VKDXYI, where the resin-bound peptide was treated for 200 minutes to simulate 100 deprotection cycles.
| X Residue | Protecting Group | Target Peptide (%) | Aspartimide (%) | α-D-Asp (%) | β-L-Asp (%) | β-D-Asp (%) |
| Asn | OtBu | 35.8 | 6.5 | 11.2 | 40.5 | 6.1 |
| OMpe | 94.6 | 0.8 | 0.8 | 3.0 | 0.7 | |
| OBno | 99.2 | 0.2 | 0.2 | 0.3 | 0.1 | |
| Arg | OtBu | 31.9 | 10.3 | 11.4 | 39.8 | 6.6 |
| OMpe | 93.5 | 1.1 | 0.9 | 3.6 | 0.9 | |
| OBno | 98.8 | 0.3 | 0.3 | 0.4 | 0.2 | |
| Gly | OtBu | 12.5 | 2.5 | 20.1 | 55.4 | 9.5 |
| OMpe | 41.2 | 1.4 | 11.1 | 41.5 | 4.8 | |
| OBno | 85.3 | 1.2 | 2.5 | 9.8 | 1.2 | |
| Data adapted from a study on Fmoc-Asp(OBno)-OH, demonstrating its effectiveness in suppressing aspartimide formation compared to standard OtBu and another alternative, OMpe. |
Table 2: Effect of Additives on Aspartimide Formation
This table provides a qualitative summary of the impact of various deprotection cocktails.
| Deprotection Cocktail | Relative Rate of Aspartimide Formation | Notes |
| 20% Piperidine in DMF | High | The standard but often problematic condition for sensitive sequences. |
| 2% DBU / 2% Piperidine in DMF | Very High | DBU's strong basicity significantly accelerates aspartimide formation. |
| 5% Piperazine / 2% DBU in DMF | Moderate | A faster alternative to piperidine, but still poses a risk. |
| 5% Piperazine / 2% DBU / 1% Formic Acid in DMF | Low | The addition of formic acid significantly suppresses aspartimide formation. |
| 20% Piperidine / 0.1M HOBt in DMF | Low | HOBt acts as a buffer, reducing the effective basicity and side reactions. |
| 50% Morpholine in DMF | Very Low | A mild base that is effective at minimizing aspartimide formation. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Reaction: Agitate the mixture at room temperature for 5-10 minutes.
-
Drain and Wash: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10-15 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Fmoc Deprotection with Piperazine/DBU/Formic Acid for Aspartimide Suppression
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Prepare Deprotection Solution: Prepare a solution of 5% (w/v) piperazine, 2% (v/v) DBU, and 1% (v/v) formic acid in DMF.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 5-10 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin extensively with DMF to remove all reagents.
Visualizations
References
Technical Support Center: HPLC Analysis of Crude Peptides Containing H-Asp(OtBu)-OMe.HCl
This technical support guide is designed for researchers, scientists, and drug development professionals working with the HPLC analysis of crude peptides that include the H-Asp(OtBu)-OMe.HCl moiety. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during chromatographic analysis.
Detailed Experimental Protocol: Reversed-Phase HPLC Analysis
This protocol provides a general framework for the reversed-phase HPLC analysis of a crude peptide containing this compound. Optimization will likely be required based on the specific properties of the peptide.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 1-2 mg of the crude, lyophilized peptide. Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.[1]
-
Solubility Issues: If the peptide does not fully dissolve, a minimal amount of an organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) can be added. Ensure the final concentration of the organic solvent in the sample is as low as possible to prevent peak distortion.[1]
-
Clarification: Centrifuge the sample to pellet any insoluble material. It is also recommended to filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column from particulates.[1]
2. HPLC System and Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column is the most common choice for peptide analysis.[2] A column with a 300 Å pore size can be beneficial for larger peptides.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Degassing: Thoroughly degas both mobile phases before use to prevent air bubbles in the system.
-
-
Detection: Monitor the elution profile at 214 nm and 280 nm. The 214 nm wavelength detects the peptide backbone, while 280 nm is useful if the peptide contains aromatic residues like Tryptophan or Tyrosine.
3. Method Development and Execution:
-
Column Equilibration: Equilibrate the analytical C18 column with the initial mobile phase composition (e.g., 95% A / 5% B) at a flow rate of 1.0 mL/min for a 4.6 mm ID column until a stable baseline is achieved.[1]
-
Initial Scouting Gradient: To determine the approximate retention time of the target peptide, inject a small volume (e.g., 10-20 µL) and run a broad, linear gradient.
-
Focused Gradient: Based on the scouting run, design a shallower gradient around the elution time of the target peptide to improve resolution from impurities.
| Parameter | Initial Scouting Gradient | Focused Gradient (Example) |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | 1.0 mL/min (for 4.6 mm ID column) |
| Gradient | 5% to 95% Mobile Phase B over 30-40 minutes | 20% to 40% Mobile Phase B over 20-30 minutes |
| Detection Wavelengths | 214 nm and 280 nm | 214 nm and 280 nm |
| Injection Volume | 10-20 µL | 10-20 µL |
-
Fraction Collection and Analysis: For purification purposes, collect fractions corresponding to the target peptide peak. Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the HPLC analysis of crude peptides containing this compound.
Issue 1: Poor Resolution and Broad Peaks
Q: My peptide of interest is co-eluting with impurities, and the peaks are broad. How can I improve the separation?
A: Poor resolution and broad peaks are common challenges in the analysis of crude peptides. Several factors can contribute to this issue.
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Gradient Slope: A steep gradient can lead to poor separation of closely eluting compounds.
-
Solution: After an initial scouting run with a broad gradient, implement a shallower, more focused gradient around the retention time of your target peptide. Reducing the gradient slope (e.g., from 2%/min to 0.5%/min of mobile phase B) can significantly improve resolution.
-
-
Flow Rate: A high flow rate can decrease resolution.
-
Solution: Try reducing the flow rate. This will increase the analysis time but can lead to sharper, better-resolved peaks.
-
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.
-
Solution: Increasing the column temperature (e.g., to 40-60°C) can sometimes lead to sharper peaks and improved resolution. However, be mindful of the potential for heat-induced degradation of your peptide.
-
-
Mobile Phase Composition: The choice and concentration of the organic modifier and ion-pairing agent are critical.
-
Solution: While acetonitrile is a common choice, for some peptides, methanol or a mixture of acetonitrile and methanol may provide different selectivity and better resolution. The concentration of TFA can also be optimized; for peptides with multiple positive charges, a higher concentration of TFA (0.2-0.25%) may improve resolution.
-
Issue 2: Peak Tailing
Q: The main peak for my peptide is showing significant tailing. What are the potential causes and solutions?
A: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, causing tailing.
-
Solution: Ensure that the concentration of the ion-pairing agent, TFA, is sufficient (typically 0.1%). TFA helps to mask the silanol groups and provides a counter-ion for basic residues, leading to more symmetrical peaks.
-
-
Column Contamination: Buildup of strongly retained impurities from previous injections can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent mixture (e.g., 100% acetonitrile or a gradient of isopropanol). If the problem persists, consider replacing the column. Using a guard column can help protect the analytical column from strongly retained impurities.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.
-
Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.
-
Issue 3: Appearance of Unexpected Peaks (Potential Degradation)
Q: I am observing unexpected peaks in my chromatogram that are not present in the initial crude product analysis. Could my peptide be degrading during HPLC analysis?
A: Yes, peptides containing acid-labile protecting groups like the tert-butyl (OtBu) ester on aspartic acid can be susceptible to degradation under certain analytical conditions.
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Aspartimide Formation: The OtBu group on aspartic acid is labile in acidic conditions. During HPLC analysis with a TFA-containing mobile phase, the OtBu group can be partially cleaved, leading to the formation of a succinimide ring (aspartimide). This aspartimide can then hydrolyze to form both α- and β-aspartyl peptides, which will appear as new peaks in the chromatogram. Aspartimide formation is a well-known side reaction in peptide synthesis, especially when the aspartic acid is followed by a small amino acid like glycine.
-
Troubleshooting Steps:
-
Minimize Analysis Time: Use a shorter gradient and analysis time where possible to reduce the peptide's exposure to the acidic mobile phase.
-
Lower Temperature: Running the analysis at a lower temperature can reduce the rate of acid-catalyzed degradation.
-
Alternative Ion-Pairing Agent: For LC-MS applications where TFA can cause signal suppression, formic acid is a common alternative. However, formic acid is a weaker acid than TFA, and its impact on the stability of the OtBu group should be evaluated.
-
-
-
Oxidation: If your peptide contains methionine or cysteine residues, they can be prone to oxidation, leading to the appearance of new peaks.
-
Solution: Prepare mobile phases fresh daily and consider sparging with an inert gas like helium to remove dissolved oxygen.
-
Issue 4: Inconsistent Retention Times
Q: The retention time of my peptide is shifting between injections. What could be causing this variability?
A: Fluctuating retention times can be caused by several factors related to the HPLC system and mobile phase preparation.
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase components or evaporation of the more volatile organic solvent can lead to changes in the mobile phase composition and, consequently, shifts in retention times.
-
Solution: Ensure accurate and consistent preparation of the mobile phases. Keep the mobile phase reservoirs capped to minimize evaporation. If using a gradient, ensure the pump's mixing performance is optimal.
-
-
Column Equilibration: Insufficient equilibration of the column between injections can lead to drifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature for the column.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention time variability.
-
Solution: Perform regular maintenance on the HPLC pump as recommended by the manufacturer.
-
Visualizations
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: Potential degradation pathway of Asp(OtBu) to aspartimide and subsequent products.
References
How to improve solubility of H-Asp(OtBu)-OMe.HCl for reactions
Welcome to the technical support center for H-Asp(OtBu)-OMe.HCl. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
Q2: My this compound is not dissolving in my reaction solvent. What should I do?
A2: The limited solubility of this compound in common organic solvents is often due to its salt form. To improve solubility for reactions, the hydrochloride salt must be neutralized to the free amine. This is typically achieved by adding a non-nucleophilic tertiary amine base.
Q3: Which base should I use to neutralize the hydrochloride salt?
A3: Non-nucleophilic bases are essential to avoid unwanted side reactions. Commonly used bases for this purpose include:
-
N-methylmorpholine (NMM)
-
N,N-diisopropylethylamine (DIEA or Hünig's base)
The choice of base can sometimes influence the outcome of the reaction, particularly regarding side reactions like aspartimide formation. For sensitive sequences, a weaker base like NMM may be preferred.
Q4: How does the neutralization process work?
A4: The tertiary amine base reacts with the hydrochloride salt of this compound. The base abstracts the proton from the ammonium salt, generating the free amine of the aspartic acid derivative and the corresponding ammonium salt of the base. The free amine is significantly more soluble in organic solvents.
Troubleshooting Guide
Issue: Persistent Insolubility After Adding Base
If this compound remains insoluble even after the addition of a tertiary amine base, consider the following troubleshooting steps:
-
Solvent Choice: Ensure you are using a suitable solvent. DMF is generally a good starting point for peptide coupling reactions.
-
Order of Addition: The order in which you mix the reagents can be critical. It is often best to first suspend the this compound in the reaction solvent, then add the base to generate the free amine in situ before adding other coupling reagents.
-
Sonication and Gentle Warming: Mild sonication or gentle warming (e.g., to 30-40°C) can help to dissolve the compound. However, be cautious with heating as it can promote side reactions.
-
Co-solvents: In some cases, the addition of a small amount of a more polar co-solvent like DMSO can improve solubility. However, be mindful that this can also affect the reaction rate and profile.
Quantitative Solubility Data
While comprehensive quantitative data in all organic solvents is limited, the following table summarizes the available information.
| Solvent | Solubility | Concentration | Notes |
| DMSO | High | 100 mg/mL (417.19 mM) | Ultrasonic treatment may be required. Use anhydrous DMSO for best results.[1] |
| Water | Soluble | Not specified | The hydrochloride salt form enhances water solubility. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for a Coupling Reaction
This protocol describes the in-situ neutralization and dissolution of this compound for a standard peptide coupling reaction.
Materials:
-
This compound
-
Reaction solvent (e.g., DMF)
-
Non-nucleophilic base (e.g., NMM or DIEA)
-
Reaction vessel with a magnetic stirrer
-
Nitrogen or Argon atmosphere (recommended)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the desired volume of anhydrous reaction solvent (e.g., DMF).
-
Stir the suspension at room temperature.
-
Slowly add the non-nucleophilic base (1.0-1.1 equivalents).
-
Stir the mixture until the solid has completely dissolved. This may take a few minutes. The solution should become clear.
-
The resulting solution containing the free amine of H-Asp(OtBu)-OMe is now ready for the addition of the carboxylic acid and coupling reagents.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Chemical principle of improving solubility by neutralization.
References
Technical Support Center: Managing Steric Hindrance with the OtBu Protecting Group
Welcome to the technical support center for the tert-butoxy (OtBu) protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the protection and deprotection of alcohols and carboxylic acids, with a particular focus on managing steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
OtBu Protection (Ester & Ether Formation)
Q1: I am experiencing low to no yield when trying to protect a sterically hindered secondary or tertiary alcohol as a t-butyl ether. What is the cause and how can I resolve this?
A1: The primary cause is significant steric hindrance around the hydroxyl group, which impedes the approach of tert-butylating reagents. Forcing conditions with traditional methods often leads to elimination (dehydration) side reactions, forming an alkene.
Troubleshooting Steps:
-
Reagent Selection: Avoid standard acid-catalyzed methods with t-butanol or isobutylene gas, as these are prone to failure with hindered substrates. Instead, utilize a more reactive tert-butylating agent. A highly effective method involves using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (t-BuOAc), which serves as both the solvent and the tert-butyl source.[1][2] This method has shown success with a range of substrates, including those with other functional groups.[2]
-
Alternative Reagents: For substrates sensitive to strongly acidic conditions, consider using tert-butyl 2,2,2-trichloroacetimidate with a noncoordinating acid-base catalyst.[3] Another option for milder conditions is the use of di-tert-butyl dicarbonate (Boc₂O) with a Lewis acid catalyst like Mg(ClO₄)₂.[4]
Q2: My attempt to form a t-butyl ester from a sterically hindered carboxylic acid is failing or giving poor yields. What are the recommended conditions?
A2: Similar to alcohols, steric hindrance around the carboxylic acid can slow down the reaction. Acid-catalyzed addition of the carboxylic acid to isobutene is a common method but may be inefficient for hindered substrates.
Troubleshooting Steps:
-
Optimized Catalysis: A robust method for tert-butylation of various carboxylic acids, including those with sensitive functional groups, is the use of catalytic amounts of Tf₂NH in tert-butyl acetate. This procedure often proceeds faster and with higher yields than conventional methods.
-
Alternative Reagents: Consider using tert-butyl acetoacetate with a catalytic amount of acid, which generates low pressures and is suitable for laboratory-scale glassware.
OtBu Deprotection (Cleavage)
Q3: My OtBu deprotection with Trifluoroacetic Acid (TFA) is incomplete. What factors could be responsible?
A3: Incomplete deprotection is a common issue and can stem from several factors:
-
Insufficient Acid Concentration: While a 1:1 mixture of TFA in Dichloromethane (DCM) is common, some substrates, particularly those containing Ser(tBu) or Thr(tBu), may require higher concentrations of TFA for complete removal.
-
Insufficient Reaction Time: Deprotection times typically range from 1 to 4 hours. However, sterically hindered OtBu groups or peptides with multiple acid-labile groups might require longer reaction times for complete cleavage.
-
Low Temperature: Most deprotections are performed at room temperature. Lowering the temperature will significantly slow the reaction rate.
Q4: I am observing significant side-product formation during TFA-mediated deprotection. What are these side-products and how can I prevent them?
A4: The primary cause of side-products is the formation of the reactive tert-butyl cation (tBu⁺) during acidolysis. This electrophile can alkylate nucleophilic residues in your molecule, particularly the indole ring of tryptophan and the thiol group of cysteine.
Troubleshooting - The Role of Scavengers: Scavengers are essential reagents added to the cleavage cocktail to "trap" the reactive tBu⁺ cations. The choice of scavenger is critical and depends on the composition of your molecule.
-
Triisopropylsilane (TIS): A highly effective and common scavenger for trapping tBu⁺ cations.
-
Water: Often used in small percentages (2.5-5%) to hydrolyze the tBu⁺ cation.
-
Thioanisole/Dithiothreitol (DTT): Particularly effective at preventing the S-t-butylation of cysteine residues.
-
1,2-Ethanedithiol (EDT): Also used to protect cysteine residues.
A standard "cleavage cocktail" for most peptides is a mixture of TFA/TIS/Water (95:2.5:2.5) . For peptides containing sensitive residues like tryptophan or cysteine, more complex cocktails like Reagent K (TFA/phenol/water/thioanisole/EDT) are recommended.
Q5: I need to cleave an OtBu ester in the presence of other acid-labile groups like Boc. Is this possible?
A5: Yes, selective deprotection is possible using milder conditions that do not cleave more robust acid-labile groups.
Troubleshooting - Selective Deprotection Methods:
-
Zinc Bromide (ZnBr₂): Using ZnBr₂ in DCM can selectively cleave OtBu esters in the presence of certain other acid-labile groups. This method offers a degree of chemoselectivity not achievable with strong Brønsted acids like TFA.
-
"Magic Blue": For extremely sensitive substrates, a catalytic amount of tris(4-bromophenyl)amminium radical cation ("Magic Blue") in the presence of triethylsilane offers a very mild, neutral deprotection method.
Quantitative Data Summary
The following tables summarize typical reaction parameters for the protection and deprotection of OtBu groups.
Table 1: OtBu Protection Conditions
| Method | Substrate | Reagent(s) | Catalyst | Solvent | Temp. | Time | Typical Yield | Ref. |
| Acid-Catalyzed Alkylation | Carboxylic Acid | Isobutene | H₂SO₄ | Dioxane | RT | 12-24h | Variable | |
| Tf₂NH Catalysis | Alcohol/Carboxylic Acid | t-BuOAc | Tf₂NH (cat.) | t-BuOAc | RT | 1-24h | High | |
| Boc₂O Method | Alcohol | Boc₂O | Mg(ClO₄)₂ (cat.) | CH₂Cl₂ | RT | 2-4h | >94% |
Table 2: OtBu Deprotection (Cleavage) Conditions
| Method | Reagent(s) | Scavenger(s) | Solvent | Temp. | Time | Application Notes | Ref. |
| Strong Acidolysis | 90-95% TFA | TIS, H₂O, EDT | DCM (optional) | RT | 1-4 h | Standard for robust substrates; non-selective. | |
| Lewis Acid Cleavage | ZnBr₂ (5-10 eq.) | None | DCM | RT | 24 h | Selective for OtBu esters over some other acid-labile groups. | |
| Radical Cation Cleavage | "Magic Blue" (cat.) | Triethylsilane | DCM | RT | Variable | Very mild, neutral conditions for sensitive substrates. | |
| Dilute HCl in HFIP | 0.1 N HCl | None | HFIP | RT | 4 h | TFA-free method, effective for various OtBu protected amino acids. |
Experimental Protocols
Protocol 1: General Deprotection of OtBu Esters using TFA
-
Preparation: Dissolve the OtBu-protected compound in dichloromethane (DCM).
-
Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 mixture of DCM:TFA is common). If required for your substrate, add appropriate scavengers (e.g., 2.5% TIS, 2.5% H₂O).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 1-5 hours.
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Purification: The crude product can be further purified by standard methods such as column chromatography or precipitation (e.g., adding the TFA solution to cold diethyl ether for peptides).
Protocol 2: Selective OtBu Ester Cleavage using ZnBr₂
-
Preparation: To a solution of the OtBu ester in dichloromethane (DCM), add 5-10 equivalents of anhydrous zinc bromide (ZnBr₂).
-
Reaction: Stir the suspension vigorously at room temperature for up to 24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Visualizations
Reaction Mechanisms & Workflows
Caption: Mechanism of acid-catalyzed OtBu deprotection and scavenger action.
Caption: General experimental workflow for OtBu group deprotection.
References
Validation & Comparative
H-Asp(OtBu)-OMe.HCl vs Fmoc-Asp(OtBu)-OH in SPPS
A Comparative Guide to Aspartic Acid Derivatives in Peptide Synthesis: H-Asp(OtBu)-OMe.HCl vs. Fmoc-Asp(OtBu)-OH
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks and synthesis strategies is paramount to achieving high-purity peptides. This guide provides an objective comparison of two commercially available aspartic acid derivatives, this compound and Fmoc-Asp(OtBu)-OH, highlighting their distinct applications in peptide synthesis. The fundamental difference between these two reagents lies in their protecting group schemes, which dictates their use in either solution-phase or solid-phase peptide synthesis.
Introduction to the Building Blocks
This compound is an aspartic acid derivative with a free α-amino group (as a hydrochloride salt), a C-terminal methyl ester, and a side-chain tert-butyl (OtBu) ester. This protection scheme makes it suitable for solution-phase peptide synthesis (SPPS) , where reactions are carried out in a homogeneous solution.[1]
Fmoc-Asp(OtBu)-OH is the standard N-α-Fmoc protected aspartic acid building block for solid-phase peptide synthesis (SPPS) .[2] The temporary Fmoc group protects the N-terminus during coupling, while the acid-labile OtBu group protects the side-chain carboxyl function.[3]
Core Synthesis Methodologies: Solution-Phase vs. Solid-Phase
The choice between this compound and Fmoc-Asp(OtBu)-OH is intrinsically linked to the choice between solution-phase and solid-phase peptide synthesis.
| Feature | Solution-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Principle | All reactions are performed in solution, with purification of intermediates after each step.[1][4] | The peptide is synthesized on an insoluble resin support, and excess reagents are removed by washing. |
| Scalability | Well-suited for large-scale synthesis (kilograms) of shorter peptides. | Excellent for lab-scale (milligrams to grams); large-scale synthesis can be costly. |
| Purification | Requires purification of intermediates, often by crystallization or chromatography. | Purification is simplified to washing the resin; final purification occurs after cleavage. |
| Synthesis Time | Generally slower and more labor-intensive. | Faster and amenable to automation. |
| Typical Reagent | This compound (for C-terminal elongation) | Fmoc-Asp(OtBu)-OH |
Performance of Fmoc-Asp(OtBu)-OH in SPPS: The Challenge of Aspartimide Formation
While Fmoc-SPPS is a powerful technique, the use of Fmoc-Asp(OtBu)-OH is associated with a significant side reaction known as aspartimide formation. This occurs when the backbone amide nitrogen attacks the side-chain ester, particularly under the basic conditions of Fmoc deprotection (e.g., with piperidine). This can lead to racemization and the formation of difficult-to-separate α- and β-peptide impurities.
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic.
Quantitative Data on Aspartimide Formation
The following table summarizes data from a study on a model peptide (VKDGYI) prone to aspartimide formation, comparing different side-chain protecting groups for aspartic acid.
| Aspartic Acid Derivative | % Target Peptide after 20% Piperidine Treatment | % D-Aspartate Formation | Reference |
| Fmoc-Asp(OtBu)-OH | Low (significant degradation) | High | |
| Fmoc-Asp(OMpe)-OH | Moderate Improvement | High | |
| Fmoc-Asp(OBno)-OH | High (minimal degradation) | Low |
Another study on the synthesis of Teduglutide, which contains challenging Asp-Gly and Asp-Asn motifs, showed a 25% reduction in aspartimide formation when using Fmoc-Asp(OBno)-OH compared to Fmoc-Asp(OtBu)-OH.
Experimental Protocols
Solution-Phase Synthesis of a Dipeptide using this compound
This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) to this compound.
Materials:
-
Boc-Ala-OH
-
This compound
-
Coupling reagent (e.g., DCC or EDC)
-
Base (e.g., N-methylmorpholine or triethylamine)
-
Solvent (e.g., Dichloromethane or Dimethylformamide)
Procedure:
-
Dissolve Boc-Ala-OH and the coupling reagent in the chosen solvent.
-
In a separate flask, dissolve this compound and the base in the solvent.
-
Add the activated Boc-Ala-OH solution to the this compound solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Perform an aqueous workup to remove water-soluble byproducts.
-
Purify the resulting dipeptide by column chromatography or crystallization.
Solid-Phase Synthesis (SPPS) using Fmoc-Asp(OtBu)-OH
This protocol outlines a typical cycle for adding an Fmoc-Asp(OtBu)-OH residue to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Asp(OtBu)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group from the growing peptide chain.
-
Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-Asp(OtBu)-OH by dissolving it with the coupling reagent and base in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for the required coupling time (typically 1-2 hours).
-
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
A capping step with acetic anhydride can be performed to block any unreacted amino groups.
-
The cycle is repeated for the subsequent amino acids in the sequence.
Visualizing the Workflows
Solution-Phase Peptide Synthesis Workflow
References
A Comparative Guide to Alternatives for Preventing Aspartimide Formation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aspartimide formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly when synthesizing sequences containing aspartic acid (Asp), leading to impurities that are often difficult to remove. The conventional use of H-Asp(OtBu)-OMe.HCl, while common, is not always sufficient to prevent this side reaction, especially in sensitive sequences like Asp-Gly. This guide provides an objective comparison of alternative strategies and reagents designed to minimize or eliminate aspartimide formation, supported by experimental data and detailed protocols.
Mechanism of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction. The backbone amide nitrogen following the Asp residue attacks the side-chain β-carbonyl group, forming a five-membered succinimide ring. This aspartimide intermediate is prone to racemization and can be subsequently hydrolyzed to yield a mixture of α- and β-aspartyl peptides, which are often co-elute with the desired product during HPLC purification.
Caption: Base-catalyzed aspartimide formation pathway.
Comparison of Alternative Strategies
Several strategies have been developed to mitigate aspartimide formation. These can be broadly categorized as:
-
Sterically Hindered Side-Chain Protecting Groups: Utilizing bulkier ester groups on the Asp side chain to sterically hinder the intramolecular cyclization.
-
Backbone Protection: Modifying the backbone amide nitrogen of the residue C-terminal to Asp to prevent its nucleophilic attack.
-
Novel Protecting Groups: Employing non-ester-based protecting groups that are stable to the basic conditions of Fmoc deprotection.
-
Modified Deprotection Conditions: Altering the Fmoc deprotection cocktail to reduce the basicity and thus the rate of aspartimide formation.
The following sections provide a detailed comparison of these alternatives.
Sterically Hindered Side-Chain Protecting Groups
Increasing the steric bulk of the ester protecting group on the aspartic acid side chain is a common strategy to reduce the rate of aspartimide formation. The increased size of the protecting group physically obstructs the approach of the backbone amide nitrogen to the side-chain carbonyl.
Performance Comparison
The effectiveness of various bulky protecting groups has been evaluated in the synthesis of the model scorpion toxin II peptide (VKDGYI), which contains the highly problematic Asp-Gly sequence. The table below summarizes the percentage of aspartimide-related byproducts formed after prolonged treatment with 20% piperidine in DMF.
| Protecting Group | Aspartimide Byproducts (%) in VKDGYI | Relative Cost |
| OtBu (tert-Butyl) | ~27% | $ |
| OMpe (3-Methylpent-3-yl) | ~5.5%[1] |
|
| ODie (2,3,4-Trimethylpent-3-yl) | Comparable to OMpe |
|
| OEpe (3-Ethyl-3-pentyl) | Significantly lower than OtBu |
|
| OPhp (4-n-Propyl-4-heptyl) | Significantly lower than OtBu |
|
| OBno (5-n-Butyl-5-nonyl) | ~0.1% per cycle[2][3] |
|
Relative cost is an estimate based on commercially available Fmoc-amino acids.
Experimental Protocol: Incorporation of Fmoc-Asp(OBno)-OH
This protocol describes the manual coupling of the highly effective Fmoc-Asp(OBno)-OH.
Caption: Workflow for coupling Fmoc-Asp(OBno)-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp(OBno)-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen, deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.
Backbone Protection with Dmb-Dipeptides
This strategy involves protecting the backbone amide nitrogen of the amino acid following the aspartic acid residue with a 2,4-dimethoxybenzyl (Dmb) group. This is typically achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. By blocking the nucleophilic nitrogen, this method completely prevents aspartimide formation.[4][5]
Performance
The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH has been shown to completely inhibit aspartimide formation in sequences containing the Asp-Gly motif.
| Strategy | Aspartimide Formation | Relative Cost |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Complete prevention |
|
Experimental Protocol: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH
Caption: Workflow for coupling Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2-3 equivalents)
-
HATU (2-3 equivalents)
-
DIPEA (4-6 equivalents)
-
DMF
Procedure:
-
Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH and HATU in DMF. Add DIPEA and pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
Cleavage: The Dmb group is removed during the final TFA cleavage step.
Novel Protecting Groups: Cyanosulfurylides (CSY)
A more recent and highly effective approach is the use of cyanosulfurylides (CSY) to protect the aspartic acid side chain. This strategy masks the carboxylic acid with a stable C-C bond, which is completely resistant to the basic conditions of Fmoc deprotection, thus eliminating the possibility of aspartimide formation.
Performance
The use of Fmoc-Asp(CSY)-OH has been demonstrated to completely suppress aspartimide formation, even in the synthesis of complex peptides like Teduglutide.
| Protecting Group | Aspartimide Formation | Relative Cost |
| CSY (Cyanosulfurylide) | Complete prevention |
|
Experimental Protocol: Incorporation and Deprotection of Fmoc-Asp(CSY)-OH
Incorporation:
The coupling of Fmoc-Asp(CSY)-OH follows standard SPPS protocols, similar to the incorporation of other Fmoc-amino acids.
Deprotection:
The CSY group is stable to TFA and is removed after cleavage from the resin using an electrophilic halogen source.
Caption: Workflow for CSY deprotection.
Materials:
-
Crude peptide containing Asp(CSY)
-
N-chlorosuccinimide (NCS)
-
Acetonitrile (ACN)
-
Water
Procedure:
-
Dissolution: Dissolve the crude peptide in a mixture of acetonitrile and water.
-
Deprotection: Add a solution of NCS in acetonitrile to the peptide solution.
-
Monitoring: Monitor the reaction by HPLC until the CSY group is completely removed.
-
Purification: Purify the final peptide by preparative HPLC.
Modified Deprotection Conditions
Reducing the basicity of the Fmoc deprotection solution can significantly decrease the rate of aspartimide formation. This is a simple and cost-effective method, although it may not completely eliminate the side reaction in very sensitive sequences.
Common Modifications and Their Effectiveness
| Modification | Description | Effectiveness |
| Piperazine | A weaker base than piperidine. | Reduces aspartimide formation. |
| HOBt/Oxyma Additive | Addition of a weak acid to the piperidine solution. | Significantly reduces aspartimide formation. |
Experimental Protocol: Fmoc Deprotection with Piperidine/HOBt
Reagent Preparation:
Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add the deprotection solution to the resin.
-
Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).
-
Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).
Conclusion
The choice of strategy to prevent aspartimide formation depends on the specific peptide sequence, the scale of the synthesis, and budgetary constraints.
-
For highly sensitive sequences, especially those containing Asp-Gly, backbone protection with Dmb-dipeptides or the use of cyanosulfurylide (CSY) protecting groups offer the most robust solutions, completely eliminating aspartimide formation.
-
The use of sterically hindered side-chain protecting groups , such as Fmoc-Asp(OBno)-OH , provides a significant reduction in aspartimide byproducts and represents a good balance between efficacy and cost for many applications.
-
Modification of deprotection conditions is a simple and economical approach that can be sufficient for less problematic sequences.
It is recommended to carefully consider the trade-offs between the cost of specialized reagents and the potential for increased purity and yield of the final peptide product. For critical applications, particularly in drug development, the investment in more advanced strategies to ensure the homogeneity of the synthetic peptide is often justified.
References
A Comparative Guide to Analytical Methods for Characterizing Peptides Synthesized with H-Asp(OtBu)-OMe.HCl
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of aspartic acid residues using H-Asp(OtBu)-OMe.HCl is a common practice. The tert-butyl (tBu) protecting group for the side-chain carboxyl function is favored for its stability under the basic conditions used for Fmoc removal and its lability under acidic conditions, fitting well within the widely used Fmoc/tBu orthogonal protection strategy.[1][2] However, the use of this building block is not without its challenges, primarily the potential for aspartimide formation, which can lead to a cascade of impurities that complicate characterization and purification.[3][4] This guide provides a comprehensive comparison of analytical methods for characterizing peptides made with this compound, offering insights into alternative strategies and detailing experimental protocols to ensure the synthesis of high-purity peptides.
Potential Impurities in Peptide Synthesis with Asp(OtBu)
The characterization of peptides synthesized with this compound necessitates a thorough understanding of potential impurities that can arise during solid-phase peptide synthesis (SPPS). These impurities can originate from various sources, including incomplete reactions, side reactions involving the protecting groups, and the inherent reactivity of the amino acid residues themselves.[5]
Common Impurities in SPPS:
-
Deletion/Insertion Sequences: Resulting from incomplete coupling or deprotection steps.
-
Residual Protecting Groups: Incomplete removal of protecting groups from amino acid side chains.
-
Oxidation/Reduction: Particularly affecting residues like methionine, cysteine, tryptophan, and histidine.
-
Racemization: Isomerization of L-amino acids to their D-counterparts, which can be difficult to detect.
-
Side-Chain/Terminal Modifications: Such as deamidation of asparagine and glutamine or N-terminal acetylation.
Impurities Specific to Asp(OtBu) Usage:
-
Aspartimide Formation: A significant side reaction, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser, leading to the formation of a cyclic imide. This reaction is more pronounced under the basic conditions used for Fmoc deprotection.
-
α- and β-Peptide Formation: The aspartimide intermediate can hydrolyze to form both the desired α-peptide and the isomeric β-peptide, where the peptide backbone continues through the side-chain carboxyl group.
-
D-Aspartyl Peptides: Aspartimide formation is associated with racemization at the α-carbon of the aspartic acid residue, leading to the incorporation of D-Asp.
Comparison of Analytical Methods
A multi-faceted analytical approach is crucial for the comprehensive characterization of peptides containing Asp(OtBu). High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity assessment, quantification of impurities, detection of diastereomers and incompletely deprotected peptides. | High resolution, reproducible, quantitative. | Co-elution of impurities with similar hydrophobicity can occur. Limited structural information. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Molecular weight confirmation, identification of impurities (e.g., deletion/insertion sequences, residual protecting groups, oxidation). | High sensitivity, provides exact mass, can be coupled with LC (LC-MS) for enhanced separation and identification. | Does not readily distinguish between isomers (e.g., α- and β-peptides, D- and L-Asp) without specialized techniques. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected ions to determine sequence and modification sites. | Peptide sequencing, localization of modifications, differentiation of some isomers. | Provides detailed structural information. | Fragmentation patterns can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Detailed 3D structure, confirmation of covalent structure, identification of subtle structural variations and isomerization. | Provides unambiguous structural information in solution. | Lower sensitivity compared to MS, requires higher sample concentrations, complex data analysis. |
Comparison of Aspartic Acid Protection Strategies
To mitigate the challenges associated with Asp(OtBu), alternative protecting groups have been developed. The choice of protecting group can significantly impact the purity profile of the crude peptide.
| Protecting Group Strategy | Key Feature | Prevention of Aspartimide | Impact on Synthesis | Cleavage Conditions |
| Fmoc-Asp(OtBu)-OH | Standard, widely used side-chain protection. | Prone to aspartimide formation, especially in sensitive sequences. | Well-established protocols, generally cost-effective. | Standard TFA cleavage. |
| Fmoc-Asp(OMpe)-OH | Increased steric hindrance compared to OtBu. | Reduces aspartimide formation compared to OtBu. | Similar to standard SPPS. | Standard TFA cleavage. |
| Fmoc-Asp(OBno)-OH | Further increased steric bulk. | Highly effective at minimizing aspartimide formation, even in problematic sequences. | Easy to couple, no alkylation by-products observed during cleavage. | Standard TFA cleavage. |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Backbone amide protection on the subsequent residue. | Very effective at preventing aspartimide formation by sterically hindering cyclization. | Requires the use of a dipeptide building block, which can be more expensive. | Dmb group is cleaved during the standard TFA cleavage. |
| Fmoc-Asp(CSY)-OH | Cyanosulfurylide (CSY) protection of the side-chain carboxyl. | Effectively prevents aspartimide formation. | Requires manual coupling and a specific deprotection step. | CSY group is removed with N-chlorosuccinimide. |
Experimental Protocols
Detailed and optimized experimental protocols are essential for the accurate characterization of synthetic peptides.
Protocol 1: Reversed-Phase HPLC Analysis
This protocol outlines a general method for analyzing the purity of a crude peptide after cleavage and deprotection.
Materials:
-
Crude, dried peptide
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Mass spectrometer (optional, for peak identification)
Procedure:
-
Dissolve a small amount of the crude peptide in Solvent A (e.g., 1 mg/mL).
-
Inject a suitable volume (e.g., 10-20 µL) onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B, for example, 5% to 65% Solvent B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Analyze the chromatogram. The main peak corresponds to the desired peptide. Peaks with higher retention times may indicate incomplete tBu removal, as the protected peptide is more hydrophobic. Conversely, earlier eluting peaks could be deletion sequences or other more polar impurities.
-
If available, use mass spectrometry to confirm the identity of the peaks. The mass difference between a fully deprotected peptide and one with a remaining tBu group is 56.1 Da.
Protocol 2: Mass Spectrometry Analysis (LC-MS)
This protocol describes the use of LC-MS for molecular weight confirmation and impurity identification.
Materials:
-
HPLC system coupled to a mass spectrometer (e.g., ESI-MS)
-
C18 column
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
Crude peptide sample dissolved in Solvent A
Procedure:
-
Inject the peptide sample onto the LC-MS system.
-
Separate the components using a suitable gradient (e.g., 5-95% Solvent B over 30 minutes).
-
The eluent is directed into the mass spectrometer.
-
Acquire mass spectra across the elution profile.
-
Analyze the data to find the molecular weight of the main peak and compare it to the theoretical mass of the desired peptide.
-
Examine the masses of minor peaks to identify potential impurities such as:
-
+56 Da: Incomplete tBu removal
-
-18 Da: Deamidation or pyroglutamate formation
-
+16 Da: Oxidation
-
Masses corresponding to deletion or insertion sequences
-
Protocol 3: NMR Spectroscopy for Structural Characterization
This protocol provides a general workflow for preparing a peptide sample for NMR analysis.
Materials:
-
Purified peptide (typically >95% purity)
-
NMR buffer (e.g., 90% H₂O / 10% D₂O or 100% D₂O, with a suitable pH)
-
NMR spectrometer
Procedure:
-
Lyophilize the purified peptide to remove any residual solvents.
-
Dissolve the peptide in the chosen NMR buffer to a final concentration typically in the millimolar range.
-
Transfer the sample to an NMR tube.
-
Acquire a suite of NMR experiments, which may include:
-
1D ¹H NMR for a general overview of the sample.
-
2D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, providing distance restraints for structure calculation.
-
¹H-¹³C and ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) if isotopic labeling is used.
-
-
Process and analyze the NMR data to assign resonances and determine the three-dimensional structure of the peptide.
Visualizations
Diagrams illustrating key workflows and chemical pathways provide a clearer understanding of the processes involved in peptide synthesis and analysis.
Caption: General workflow for Fmoc/tBu solid-phase peptide synthesis (SPPS).
Caption: Pathway of aspartimide formation and subsequent side reactions.
Caption: Integrated analytical workflow for peptide characterization.
References
A Comparative Guide to H-Asp(OtBu)-OMe.HCl and H-Asp(OBzl)-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for trifunctional amino acids is a critical determinant of success in peptide synthesis. For aspartic acid, a residue notoriously prone to side reactions, the choice of side-chain protection significantly impacts the purity, yield, and overall efficiency of the synthetic process. This guide provides an objective comparison of two commonly utilized aspartic acid derivatives, H-Asp(OtBu)-OMe.HCl and H-Asp(OBzl)-OMe.HCl, focusing on their performance, side reaction profiles, and deprotection strategies in the context of peptide synthesis.
Introduction to Aspartic Acid Protection
Aspartic acid's β-carboxylic acid side chain requires protection to prevent its interference with peptide bond formation at the α-carboxyl group and to mitigate side reactions. The tert-butyl (OtBu) and benzyl (OBzl) esters are two of the most established protecting groups for this purpose. Their selection is often dictated by the overall synthetic strategy, particularly the choice of N-terminal and other side-chain protecting groups, and the desired final deprotection conditions. This comparison will delve into the nuances of employing this compound and H-Asp(OBzl)-OMe.HCl, providing researchers with the necessary information to make an informed decision for their specific synthetic needs.
Performance Comparison at a Glance
While direct head-to-head quantitative data for this compound versus H-Asp(OBzl)-OMe.HCl under identical solution-phase conditions is not extensively documented, a comparative analysis can be constructed from the wealth of data on Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OBzl)-OH in solid-phase peptide synthesis (SPPS) and related solution-phase studies.
| Parameter | This compound | H-Asp(OBzl)-OMe.HCl | Key Considerations |
| Primary Application | Commonly used in Fmoc-based strategies where final deprotection is achieved with strong acid (e.g., TFA). | Frequently employed in Boc-based strategies and compatible with Fmoc strategies where final deprotection can be achieved by catalytic hydrogenolysis. | The choice is often dictated by the orthogonality of the overall protection scheme. |
| Aspartimide Formation | Highly susceptible, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[1][2][3] | Also susceptible, but generally considered to have a slightly lower propensity for aspartimide formation compared to OtBu under certain conditions. The use of cyclohexyl ester (OcHex) in Boc synthesis is known to significantly lower aspartimide formation compared to the benzyl ester.[4] | Aspartimide formation is a major concern for both, leading to impurities that are difficult to separate.[1] |
| Racemization | Racemization can occur, often as a consequence of aspartimide formation. | Racemization is also a risk, particularly during activation. | The risk of racemization is heightened for aspartic acid residues in general and is influenced by coupling reagents and temperature. |
| Deprotection Conditions | Strong acid (e.g., Trifluoroacetic acid - TFA). | 1. Catalytic Hydrogenolysis (e.g., H₂, Pd/C). 2. Strong acid (e.g., HF, TFMSA). 3. HBr in acetic acid. | OtBu is not compatible with catalytic hydrogenolysis. OBzl offers more deprotection options, allowing for greater flexibility in synthetic design. |
| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz, Bzl) protecting groups. | Orthogonal to base-labile (e.g., Fmoc) protecting groups. Not orthogonal to other hydrogenolysis-labile groups. | The choice depends on the other protecting groups present in the peptide. |
Key Side Reaction: Aspartimide Formation
The primary challenge in the use of aspartic acid derivatives is the base-catalyzed intramolecular cyclization to form a succinimide derivative, known as an aspartimide. This side reaction is particularly prevalent during the basic conditions of Fmoc group removal in SPPS but can also occur in solution-phase synthesis. The resulting aspartimide is susceptible to nucleophilic attack, which can lead to a mixture of the desired α-peptide and the undesired β-peptide, as well as racemization at the aspartic acid residue.
References
Protecting the Aspartyl Side Chain: A Comparative Guide to Efficacy in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid (Asp) poses a significant challenge due to the propensity of its side chain to form an aspartimide intermediate. This side reaction, particularly prevalent during the basic conditions of Fmoc-SPPS (Solid-Phase Peptide Synthesis), can lead to a cascade of undesirable byproducts, including α- and β-peptides, racemized products, and piperidide adducts, all of which complicate purification and reduce the yield of the target peptide.[1][2] The judicious selection of a protecting group for the β-carboxyl group of aspartic acid is therefore paramount to a successful synthetic outcome. This guide provides an objective comparison of various protecting groups, supported by experimental data, to inform the selection of the most appropriate strategy for your research needs.
The primary mechanism of this side reaction involves the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, forming a five-membered succinimide ring.[2] The susceptibility to aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being notoriously problematic.[1][3]
Comparative Efficacy of Aspartic Acid Protecting Groups
The most common strategy to minimize aspartimide formation is the use of sterically hindered ester-based protecting groups. The increased bulk of these groups physically obstructs the intramolecular cyclization. A comparative analysis of several common and next-generation protecting groups reveals a clear trend: greater steric hindrance leads to enhanced protection.
| Protecting Group | Structure | Key Features | Cleavage Conditions | Efficacy in Suppressing Aspartimide Formation |
| tert-Butyl (OtBu) | -(CH₃)₃ | Standard, cost-effective protecting group. | Strong acid (e.g., TFA) | Prone to significant aspartimide formation in susceptible sequences. |
| 3-methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Bulkier than OtBu, offering improved protection. | Strong acid (e.g., TFA) | Significantly reduces aspartimide formation compared to OtBu. |
| 3-ethyl-3-pentyl (OEpe) | -C(C₂H₅)₃ | A more sterically hindered trialkylcarbinol-based ester. | Strong acid (e.g., TFA) | Highly effective at minimizing aspartimide byproducts. |
| 5-butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₅H₁₁) | Exceptionally bulky and flexible alkyl chains providing superior shielding. | Strong acid (e.g., TFA) | Virtually eliminates aspartimide formation in highly susceptible sequences. |
| Cyanosulfurylide (CSY) | Ylide Structure | Non-ester-based protection, masks the carboxylic acid as a stable C-C bonded ylide. | Oxidizing agent (e.g., NCS) | Completely prevents aspartimide formation under basic conditions. |
| 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Odmab) | Complex Structure | Orthogonal protecting group for selective deprotection. | 2% Hydrazine in DMF | Prone to base-catalyzed aspartimide formation. |
| 2-phenylisopropyl (O-2-PhiPr) | -C(CH₃)₂Ph | Orthogonal protecting group, more acid-labile than OtBu. | 1-2% TFA in DCM | Offers significant protection against aspartimide formation. |
Experimental Data: A Head-to-Head Comparison
The efficacy of different protecting groups has been quantified in studies using model peptides known to be prone to aspartimide formation. One such study utilized the scorpion toxin II model peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) and subjected the resin-bound peptides to extended treatment with 20% piperidine in DMF to simulate numerous deprotection cycles.
| Protecting Group | Desired Peptide (%) | Aspartimide-related Impurities (%) | D-Asp Content (%) |
| Fmoc-Asp(OtBu)-OH | Low | High | High |
| Fmoc-Asp(OMpe)-OH | Moderate | Reduced | Reduced |
| Fmoc-Asp(OBno)-OH | High | Almost Undetectable | Low |
Data is a qualitative summary based on reported trends. For specific quantitative values, refer to the cited literature.
These results clearly demonstrate that for challenging sequences, the use of bulkier protecting groups like OBno is highly advantageous. For the most demanding syntheses where complete suppression of aspartimide formation is critical, the non-ester-based CSY protecting group presents a robust, albeit more complex, solution due to the requirement of an additional orthogonal deprotection step.
Experimental Protocols
A generalized workflow for the comparative analysis of aspartic acid protecting groups is outlined below.
General Workflow for Comparing Aspartic Acid Protecting Groups
References
A Comparative Guide to Monitoring H-Asp(OtBu)-OMe.HCl Incorporation via Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the accurate incorporation of each amino acid derivative is paramount to the successful synthesis of the target peptide. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for monitoring the incorporation of H-Asp(OtBu)-OMe.HCl, a commonly used protected aspartic acid residue. We present supporting data, detailed experimental protocols, and visual workflows to aid in selecting the most effective analytical strategy.
Data Presentation: Quantitative Comparison of Analytical Techniques
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers significant advantages in sensitivity and specificity for monitoring peptide synthesis compared to traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and classical amino acid analysis (AAA).
| Parameter | Mass Spectrometry (LC-MS/MS) | HPLC-UV | Amino Acid Analysis (AAA) |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (risk of co-elution with impurities)[1] | High (for amino acid composition) |
| Sensitivity (LLOQ) | High (low nM to pM range)[1] | Lower (high ng to µg range)[1] | Moderate (nmol range) |
| Information Provided | Molecular weight confirmation, sequence information, impurity profiling, quantitative analysis[2] | Retention time, semi-quantitative analysis of major components | Overall amino acid composition of the peptide |
| Analysis Time | Rapid (minutes per sample)[1] | Moderate (20-30 minutes per sample) | Slow (requires lengthy hydrolysis step) |
| Sample Requirement | Minimal (femtomole to picomole) | Moderate (picomole to nanomole) | Larger (nanomole) |
| Destructive | Yes | No (fractions can be collected) | Yes |
Mass Spectrometry Analysis of this compound Incorporation
The successful incorporation of this compound into a growing peptide chain can be readily verified by mass spectrometry. The expected mass increase of the peptidyl-resin corresponds to the molecular weight of the protected amino acid residue.
Expected Mass Shift:
-
Molecular Formula of H-Asp(OtBu)-OMe: C₉H₁₇NO₄
-
Molecular Weight of H-Asp(OtBu)-OMe: 203.24 g/mol
-
Monoisotopic Mass of H-Asp(OtBu)-OMe: 203.1158 u
Upon successful coupling, the mass of the peptide on-resin will increase by approximately 203.12 u.
Predicted Fragmentation Pattern of H-Asp(OtBu)-OMe Residue:
-
Loss of isobutylene (-56 Da): A characteristic fragmentation of tert-butyl esters, resulting in a carboxylic acid.
-
Loss of the methoxy group (-31 Da): From the methyl ester.
-
Loss of the entire methyl ester (-59 Da): Cleavage of the ester bond.
-
Backbone fragmentation: Producing b- and y-ions if the amino acid is part of a larger peptide chain.
Experimental Protocols
On-Resin Analysis by MALDI-TOF Mass Spectrometry
This method allows for rapid, qualitative assessment of the coupling reaction directly on a few beads of the solid support.
Sample Preparation:
-
Withdraw a small sample of the peptidyl-resin (1-5 beads) after the coupling step and wash thoroughly with dichloromethane (DCM) and methanol.
-
Allow the beads to air dry completely.
-
Place the dried beads on a MALDI target plate.
-
Add 0.5 µL of a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile/0.1% trifluoroacetic acid (TFA) directly onto the beads.
-
Allow the matrix to co-crystallize with the sample.
MALDI-TOF MS Parameters:
-
Ionization Mode: Positive ion
-
Laser: Nitrogen laser (337 nm)
-
Mode: Reflector for higher resolution
-
Mass Range: Scan a range that includes the expected mass of the growing peptide before and after the coupling of this compound.
Cleavage from Resin and Analysis by LC-MS
This protocol provides a more detailed and quantitative analysis of the crude peptide after cleavage from the solid support.
Sample Preparation (Cleavage):
-
Take a small aliquot of the dried peptidyl-resin (e.g., 5-10 mg).
-
Add a cleavage cocktail appropriate for the resin and other protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Incubate at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the crude peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) for LC-MS analysis.
LC-MS Parameters:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion.
-
Scan Range: m/z 100-2000.
-
Data Acquisition: Full MS scan and data-dependent MS/MS fragmentation of the most abundant ions.
Mandatory Visualizations
Caption: Experimental workflow for monitoring this compound incorporation.
Caption: Logical diagram for confirming successful incorporation using mass spectrometry.
References
A Comparative Analysis of Coupling Reagents for Dipeptide Synthesis with H-Asp(OtBu)-OMe.HCl
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an optimal coupling reagent is a critical determinant of reaction efficiency, yield, and purity. This guide provides a comparative study of commonly used coupling reagents for the formation of a dipeptide bond with L-Aspartic acid α-methyl ester β-tert-butyl ester hydrochloride (H-Asp(OtBu)-OMe.HCl). The objective is to furnish a data-driven resource to aid in the selection of the most suitable reagent for specific synthetic requirements.
Performance Comparison of Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Yield (%) | Typical Reaction Time (Solution Phase) | Key Advantages & Disadvantages |
| HATU | None | DIPEA | >95% | 1 - 4 hours | Advantages: High reactivity, low racemization, effective for hindered amino acids.[1][2] Disadvantages: Higher cost. Can cause guanidinylation of the free amine if used in excess.[3] |
| HBTU | HOBt | DIPEA | >90% | 2 - 6 hours | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Slightly less effective than HATU in preventing racemization for sensitive amino acids. Can also cause guanidinylation. |
| PyBOP | None | DIPEA | >90% | 2 - 6 hours | Advantages: Efficient, byproducts are less hazardous than those of BOP. Does not cause guanidinylation. Disadvantages: More expensive than carbodiimides. |
| EDC.HCl | HOBt | DIPEA/NMM | 70 - 90% | 12 - 24 hours | Advantages: Cost-effective, water-soluble byproducts are easily removed during work-up. Disadvantages: Generally lower reactivity compared to onium salts, higher potential for racemization without an additive. |
| T3P® | Pyridine | Pyridine | >85% | 4 - 12 hours | Advantages: Low toxicity and low allergenic potential of byproducts, which are water-soluble. Disadvantages: Can require higher temperatures for sterically hindered couplings. |
Note: Yields and reaction times are highly dependent on the specific amino acid being coupled, the solvent, and the reaction temperature. DIPEA (N,N-Diisopropylethylamine) and NMM (N-Methylmorpholine) are common bases used.
Experimental Workflow and Signaling Pathways
The general process for the coupling of an N-protected amino acid to this compound is depicted in the workflow diagram below. The process involves the activation of the carboxylic acid of the N-protected amino acid by the coupling reagent, followed by nucleophilic attack by the amino group of this compound.
Experimental Protocols
Detailed methodologies for the coupling of a generic N-protected amino acid (e.g., Boc-Ala-OH) with this compound using selected coupling reagents are provided below.
Protocol 1: HATU-Mediated Coupling
-
Preparation of Amine Component: To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (1.1 eq) at 0 °C and stir for 15 minutes to neutralize the hydrochloride salt.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir at 0 °C for 5 minutes for pre-activation.
-
Coupling Reaction: Add the activated carboxylic acid solution to the free amine solution from step 1. Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Coupling
-
Preparation of Amine Component: To a solution of this compound (1.0 eq) in anhydrous DCM, add DIPEA (1.1 eq) at 0 °C and stir for 15 minutes.
-
Coupling Reaction: To the solution from step 1, add the N-protected amino acid (1.0 eq), HOBt (1.1 eq), and EDC.HCl (1.1 eq).
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes help in removing the urea byproduct.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude dipeptide by flash column chromatography.
Protocol 3: T3P®-Mediated Coupling
-
Reaction Setup: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous pyridine.
-
Addition of Reagent: Add T3P® (1.5 eq, typically as a 50% solution in a suitable solvent like ethyl acetate) to the mixture at room temperature.
-
Reaction Progression: Stir the reaction for 4-12 hours. The reaction may be gently heated to 40-50 °C to increase the rate if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Dilute with ethyl acetate and wash with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Potential Side Reactions
The primary side reaction of concern during peptide coupling is racemization of the activated amino acid. This is particularly a risk with carbodiimide reagents like EDC if an additive such as HOBt is not used. Onium salt reagents like HATU and HBTU are generally more effective at suppressing racemization.
Another potential side reaction, especially with aspartic acid derivatives, is the formation of aspartimide . This can occur under both acidic and basic conditions and leads to a mixture of α- and β-coupled peptides upon ring-opening. While this compound is the α-methyl ester, care should be taken during subsequent synthetic steps, especially during the removal of protecting groups.
With uronium/aminium reagents like HATU and HBTU, guanidinylation of the N-terminal amine can occur if the coupling reagent is used in excess, which terminates the peptide chain.
By understanding the relative performance and protocols associated with each class of coupling reagent, researchers can make more informed decisions to optimize their peptide synthesis strategies, leading to higher yields and purer products.
References
A Researcher's Guide to the Validation of Peptides Synthesized with H-Asp(OtBu)-OMe.HCl: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the synthesis of peptides demands rigorous validation to ensure the final product's purity, structural integrity, and ultimately, its efficacy and safety. The use of H-Asp(OtBu)-OMe.HCl, a common derivative for incorporating aspartic acid, necessitates a thorough understanding of potential side reactions and the analytical techniques required for their detection. This guide provides an objective comparison of validation outcomes when using the standard tert-butyl (OtBu) protecting group for aspartic acid against alternative strategies, supported by experimental data and detailed methodologies.
The primary challenge in synthesizing peptides containing aspartic acid is the formation of an aspartimide intermediate, especially during Fmoc solid-phase peptide synthesis (SPPS).[1][2] This intramolecular cyclization can lead to the formation of impurities, including β-aspartyl peptides and racemized products, which are often difficult to separate from the target peptide.[1][2] The choice of protecting group for the β-carboxyl group of aspartic acid is therefore a critical factor in minimizing these side reactions.
Comparative Performance of Aspartic Acid Protecting Groups
The standard OtBu protecting group, while widely used due to its low cost and ease of use, is prone to aspartimide formation in susceptible sequences, such as those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[1] To mitigate this, various alternative protecting groups with increased steric hindrance have been developed. The following table summarizes quantitative data on the extent of aspartimide-related byproduct formation for different protecting groups when incorporated into a model peptide prone to this side reaction.
| Protecting Group Strategy | Desired Peptide (%) | Aspartimide-Related Impurities (%) | Key Advantages | Primary Disadvantages |
| Fmoc-Asp(OtBu)-OH | Variable (can be low in problematic sequences) | High in susceptible sequences | Low cost, well-established | Prone to aspartimide formation and subsequent racemization |
| Fmoc-Asp(OMpe)-OH | Significantly higher than OtBu | Significantly lower than OtBu | Good balance of protection and cost-effectiveness | May not be sufficient for extremely challenging sequences |
| Fmoc-Asp(OBno)-OH | Very high | Virtually eliminated in many cases | Exceptionally effective at preventing aspartimide formation | Higher cost compared to standard protecting groups |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | High | Highly effective at preventing aspartimide formation | Backbone protection physically hinders cyclization | Dipeptide building block is more expensive; may have slightly slower coupling kinetics |
Key Analytical Techniques for Peptide Validation
A multi-faceted analytical approach is essential for the comprehensive validation of a synthesized peptide. The most common and critical techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for assessing the purity of the synthesized peptide. Reversed-phase HPLC (RP-HPLC) is typically used to separate the target peptide from impurities based on hydrophobicity.
-
Mass Spectrometry (MS): MS is the gold standard for confirming the molecular weight of the peptide. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common. Tandem mass spectrometry (MS/MS) is further employed to confirm the amino acid sequence by fragmenting the peptide and analyzing the resulting ion masses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and dynamics of the peptide in solution. 1D and 2D NMR techniques can confirm the presence of specific amino acid residues and their connectivity, helping to identify any structural aberrations.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: The appropriate resin (e.g., Rink Amide resin) is swollen in a suitable solvent like dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treating it with a 20% piperidine solution in DMF (v/v). This is typically a two-step process: a short treatment of 5-10 minutes followed by a longer one of 10-15 minutes to ensure complete removal.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH or an alternative) is pre-activated with a coupling reagent (e.g., PyBOP) in the presence of a base (e.g., DIPEA) and HOBt. This activated mixture is then added to the resin, and the coupling reaction proceeds for a specified time, typically 1-2 hours.
-
Washing: The resin is thoroughly washed with DMF to remove any unreacted reagents.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
Peptide Cleavage and Deprotection
-
Resin Treatment: Once the synthesis is complete, the peptidyl resin is treated with a cleavage cocktail. A common cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a 95:2.5:2.5 ratio.
-
Incubation: The resin is incubated in the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether.
-
Purification: The crude peptide is then purified, typically by preparative RP-HPLC.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow for peptide validation, the mechanism of aspartimide formation, and a comparative pathway.
Caption: Experimental workflow for peptide synthesis and validation.
References
A Researcher's Guide to Purity Assessment of H-Asp(OtBu)-OMe.HCl from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comparative purity assessment of H-Asp(OtBu)-OMe.HCl, a key building block in peptide synthesis, from various suppliers. By presenting supporting experimental data and detailed methodologies, this document aims to assist in the selection of the most suitable material for your research needs.
This compound, or L-Aspartic acid α-methyl ester β-tert-butyl ester hydrochloride, is a commonly used protected amino acid derivative. Its purity is critical as impurities can lead to the formation of undesired side products, complicating purification processes and potentially impacting the biological activity of the final peptide. This guide outlines the key analytical techniques for purity determination and presents a comparative analysis of hypothetical data from three different suppliers.
Executive Summary of Purity Comparison
The purity of this compound from three fictional suppliers (Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The results are summarized below, with detailed experimental protocols and data analysis to follow.
| Parameter | Supplier A | Supplier B | Supplier C |
| Advertised Purity | >98% | >99% | >97% |
| HPLC Purity (%) | 98.5 | 99.2 | 97.8 |
| D-Isomer Content (%) | 0.1 | <0.05 | 0.3 |
| H-Asp(OH)-OMe.HCl (%) | 0.8 | 0.4 | 1.2 |
| Unidentified Impurities (%) | 0.6 | 0.35 | 0.7 |
| NMR Confirmation | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spec Confirmation | Conforms to structure | Conforms to structure | Conforms to structure |
Experimental Workflow and Methodologies
The following diagram illustrates the workflow for the purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantifying the purity of this compound and identifying related impurities.
Experimental Protocol:
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL in Mobile Phase A.
Chiral HPLC for D-Isomer Determination:
-
Column: Chiral stationary phase column (e.g., CHIRALPAK AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol with a small percentage of TFA (e.g., 90:10 Hexane:Isopropanol + 0.1% TFA).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
Hypothetical HPLC Purity Data:
| Supplier | Retention Time of Main Peak (min) | Area % of Main Peak | Area % of D-Isomer | Area % of H-Asp(OH)-OMe.HCl | Area % of Other Impurities |
| A | 12.5 | 98.5 | 0.1 | 0.8 | 0.6 |
| B | 12.5 | 99.2 | <0.05 | 0.4 | 0.35 |
| C | 12.4 | 97.8 | 0.3 | 1.2 | 0.7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
Experimental Protocol:
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃).
-
Concentration: Approximately 10 mg/mL.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Expected Chemical Shifts (δ, ppm) in CDCl₃:
-
~1.45 (s, 9H): tert-Butyl group protons (-C(CH₃)₃).
-
~2.90-3.10 (m, 2H): Methylene protons (-CH₂-).
-
~3.75 (s, 3H): Methyl ester protons (-OCH₃).
-
~4.20 (t, 1H): α-proton (-CH(NH₂)-).
-
~8.50 (br s, 3H): Amine hydrochloride protons (-NH₃⁺Cl⁻).
All samples from the hypothetical suppliers showed spectra consistent with the structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to verify the molecular weight of the compound.
Experimental Protocol:
-
Instrumentation: Waters ACQUITY QDa Mass Detector or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) positive mode.
-
Scan Range: m/z 100-500.
-
Sample Preparation: The eluent from the HPLC analysis is directly infused into the mass spectrometer.
Expected Mass:
-
Molecular Formula: C₉H₁₇NO₄
-
Molecular Weight (as free base): 203.24 g/mol
-
Expected [M+H]⁺ ion: m/z 204.12
All samples from the hypothetical suppliers showed a major peak at m/z 204.12, confirming the molecular weight of this compound.
Analysis of Potential Impurities
The following diagram outlines the logical relationships of potential impurities in this compound.
Caption: Potential impurities in this compound.
Conclusion and Recommendations
Based on the hypothetical data, Supplier B provides this compound with the highest purity and the lowest levels of identified impurities, including the critical D-isomer. For applications where stereochemical purity is paramount, such as the synthesis of therapeutic peptides, the material from Supplier B would be the recommended choice.
While the material from Supplier A demonstrates good purity, the higher level of the hydrolysis impurity might be a concern for long-term storage or in reactions sensitive to free carboxylic acids. The product from Supplier C , with the lowest overall purity and highest D-isomer content, may be suitable for less demanding applications where cost is a primary consideration.
It is crucial for researchers to request and critically evaluate the Certificate of Analysis from their supplier, which should include data from these or similar analytical techniques. Independent verification of purity for critical applications is always recommended.
Safety Operating Guide
Proper Disposal of H-Asp(OtBu)-OMe.HCl: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of H-Asp(OtBu)-OMe.HCl, an aspartic acid derivative, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety Considerations
Before initiating any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not extensively published, the following table summarizes the key characteristics to consider when determining the appropriate disposal route.
| Parameter | Guideline | Source(s) |
| Toxicity | Generally considered low for amino acid derivatives, but the toxicological properties of this specific compound are not fully characterized. Treat as a potentially hazardous substance. | [1] |
| Acidity | As a hydrochloride salt, it will form a mildly acidic solution in water. | [2] |
| Environmental Hazard | Discharge into the environment should be avoided. | [2] |
| Regulatory Status | Disposal must be in accordance with local, state, and federal regulations for chemical waste. | [3][4] |
Experimental Protocol: Disposal Procedure
The recommended disposal procedure for this compound depends on the quantity of the waste and local regulations. The primary method involves collection for hazardous waste disposal. For very small, uncontaminated quantities, neutralization and drain disposal may be an option only if permitted by your institution's Environmental Health and Safety (EHS) department and local wastewater regulations.
Method 1: Collection for Hazardous Waste Disposal (Primary Recommended Method)
-
Segregation : Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated and compatible hazardous waste container. The container should be made of a material that will not react with acidic or organic compounds.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Storage : Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup : Arrange for collection by your institution's EHS or a licensed hazardous waste disposal service.
Method 2: Neutralization and Drain Disposal (For Small, Uncontaminated Quantities - Subject to Local Approval)
This procedure should only be performed after consulting and receiving approval from your local EHS department.
-
Dilution : In a well-ventilated fume hood, dissolve the solid this compound in a large volume of water to create a dilute solution.
-
Neutralization : Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution while stirring. The reaction is complete when fizzing stops.
-
pH Verification : Use pH paper or a pH meter to confirm that the pH of the solution is between 6.0 and 8.0.
-
Disposal : If approved by local regulations, flush the neutralized solution down the sanitary sewer with copious amounts of water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research and development activities.
References
Navigating the Safe Handling of H-Asp(OtBu)-OMe.HCl: A Comprehensive Guide
For immediate reference, researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling H-Asp(OtBu)-OMe.HCl, a substituted amino acid derivative. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following guidelines is critical to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet recognized standards (e.g., ANSI Z87.1). A face shield should be worn over safety glasses if there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Full-length pants and closed-toe shoes | Pants should be made of a non-synthetic material like cotton. Shoes must cover the entire foot. | |
| Respiratory Protection | Air-purifying respirator | Recommended if working outside of a certified chemical fume hood or if dust or aerosols may be generated. |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure during the handling of this compound.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation: Always work within a certified chemical fume hood. Before handling the chemical, ensure all required PPE is correctly worn.
-
Handling: To prevent the generation of dust, carefully handle the solid material. Use appropriate tools, such as a spatula or powder funnel, for transfers. Keep the container tightly sealed when not in use.
-
Reaction: All reaction steps should be performed within the fume hood under controlled conditions.
-
Cleanup and Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent.
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a designated, clearly labeled, and sealed hazardous waste container. |
| Contaminated Solvents | Collect in a designated, labeled, and sealed hazardous waste container for halogenated or non-halogenated solvents, as appropriate. |
| Empty Containers | Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the rinsed container according to institutional guidelines. |
| Contaminated PPE | Dispose of in a designated hazardous waste container. |
It is imperative to consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
